Methyl 3-hydroxytridecanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxytridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17-2/h13,15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIWBGYNTOAAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Biosynthesis of Methyl 3-hydroxytridecanoate
Executive Summary
Methyl 3-hydroxytridecanoate is a hydroxylated fatty acid methyl ester, a molecule of significant interest as a monomer for the creation of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are biodegradable and biocompatible, presenting a sustainable alternative to petroleum-based plastics.[1][2] This document provides a comprehensive overview of the core biosynthetic pathways involved in the production of 3-hydroxytridecanoate, primarily in microbial systems. It details the key enzymatic steps, presents quantitative data from related studies, outlines relevant experimental protocols, and visualizes the metabolic and experimental workflows. The natural production of its precursor, 3-hydroxytridecanoyl-CoA, occurs predominantly through fatty acid metabolic pathways in various microorganisms, including species of Pseudomonas, Rhodococcus, and engineered Escherichia coli.[3][4][5]
Core Biosynthetic Pathways
The microbial synthesis of 3-hydroxytridecanoate is intrinsically linked to fatty acid metabolism. There are two primary routes that supply the necessary precursor, (R)-3-hydroxytridecanoyl-CoA, to the key polymerizing enzyme, PHA synthase. The final conversion to a methyl ester can be achieved through downstream processing or by expressing a suitable ester synthase enzyme in the host organism.
Pathway I: Fatty Acid β-Oxidation
The most common route for producing mcl-PHA monomers involves the β-oxidation cycle of fatty acids.[5] When bacteria are grown on long-chain fatty acids like tridecanoic acid, the fatty acid is broken down in a cyclic process. An intermediate of this cycle, a 3-hydroxyacyl-CoA, can be diverted from the degradation pathway and channeled into PHA synthesis.
Key Enzymatic Steps:
-
Activation: Tridecanoic acid is activated to Tridecanoyl-CoA by an Acyl-CoA synthetase.
-
Oxidation: Tridecanoyl-CoA is oxidized to trans-2-enoyl-CoA by Acyl-CoA dehydrogenase.
-
Hydration: An enoyl-CoA hydratase hydrates the double bond to form (S)-3-hydroxytridecanoyl-CoA.
-
Epimerization: An epimerase converts the (S)-enantiomer to the (R)-enantiomer, (R)-3-hydroxytridecanoyl-CoA, which is the substrate for PHA synthase.
-
Polymerization/Esterification: (R)-3-hydroxytridecanoyl-CoA is either polymerized into PHA by PHA synthase (PhaC) or can be converted to this compound by a wax ester synthase.
Pathway II: De Novo Fatty Acid Synthesis
Alternatively, 3-hydroxyacyl intermediates can be captured from the de novo fatty acid synthesis pathway. In this pathway, acetyl-CoA is elongated to build the fatty acid chain.
Key Enzymatic Steps:
-
Intermediate Formation: During the elongation cycles of fatty acid synthesis, a (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediate is formed.
-
Conversion: The enzyme 3-hydroxyacyl-ACP-CoA transferase (PhaG) converts the (R)-3-hydroxyacyl-ACP directly to (R)-3-hydroxyacyl-CoA.[5]
-
Polymerization/Esterification: The resulting (R)-3-hydroxytridecanoyl-CoA can then be utilized by a PHA synthase or an ester synthase as described in Pathway I.
The diagram below provides a high-level overview of these converging metabolic pathways.
Caption: Overview of biosynthetic routes to this compound.
Quantitative Data
Direct quantitative data for the microbial production of pure this compound is limited in publicly accessible literature. However, data for the production of mcl-PHAs containing 3-hydroxydodecanoate (3HDD, C12) and 3-hydroxydecanoate (B1257068) (3HD, C10) monomers, which are structurally similar, provide a valuable benchmark.
| Organism | Strain | Carbon Source | Product | Titer / Yield | Reference |
| Pseudomonas putida | KTQQ20 (β-oxidation mutant) | Dodecanoic Acid | P(3HD-co-84mol% 3HDD) | Not specified, but accumulated | [5] |
| Pseudomonas putida | KTQQ20 (β-oxidation mutant) | Decanoic Acid | Poly-3-hydroxydecanoate (PHD) | Homopolymer produced | [5] |
| Rhodococcus pyridinivorans | NK19 | Glucose | Poly-3-hydroxybutyrate (PHB) | 60% of cell dry weight | [3] |
| Limnobacter sp. | 105 MED (Engineered E. coli) | Dodecanoic Acid (4 g/L) | 12-hydroxydodecanoic acid | 3.28 g/L | [6] |
| Saccharomyces cerevisiae | Engineered | Not specified | Fatty Acid Ethyl Esters (FAEEs) | 8.2 mg/L | [7] |
Experimental Protocols
The following protocols provide generalized methodologies for the production and analysis of 3-hydroxyalkanoates in microbial systems.
Protocol 1: Microbial Production and Extraction of mcl-PHAs
This protocol is adapted from methodologies used for Pseudomonas putida.[5]
1. Strain and Culture Conditions:
- Microorganism: Pseudomonas putida KT2442 or a modified strain (e.g., a β-oxidation mutant to control monomer composition).
- Inoculum: Prepare a seed culture by inoculating a single colony into 5 mL of Luria-Bertani (LB) broth and incubating overnight at 30°C with shaking.
- Production Medium: Use a nitrogen-limited mineral salt medium (MSM) containing (per liter): 6.7 g Na₂HPO₄·7H₂O, 1.5 g KH₂PO₄, 0.5 g (NH₄)₂SO₄, and 0.2 g MgSO₄·7H₂O. Add 1 mL of a trace element solution.
- Carbon Source: Add the fatty acid carbon source (e.g., 10 mM dodecanoic or tridecanoic acid) to the production medium.
- Fermentation: Inoculate 100 mL of production medium in a 500 mL flask with 1% (v/v) of the seed culture. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
2. PHA Extraction and Analysis:
- Cell Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes. Wash the cell pellet with ethanol (B145695) and then water. Lyophilize the pellet to determine the cell dry weight.
- Extraction: Resuspend the dried cells in chloroform (B151607) (approx. 20 mL per 1 g of dried cells). Stir the suspension at 60°C for 24 hours.
- Purification: Filter the mixture to remove cell debris. Precipitate the PHA from the chloroform solution by adding 10 volumes of cold methanol.
- Analysis: Recover the precipitated PHA by centrifugation, dry it, and analyze its composition. To determine the monomer composition (including 3-hydroxytridecanoate), the polymer is subjected to methanolysis (using acidic methanol) to convert the monomers into their methyl ester forms (e.g., this compound), which are then quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: General Workflow for Heterologous Expression and Biotransformation
This protocol describes a general workflow for using a genetically engineered microbe, such as E. coli, for the biotransformation of a fatty acid into a hydroxylated product.[6]
Caption: Experimental workflow for whole-cell biotransformation.
Conclusion
The biosynthesis of this compound is primarily achieved by leveraging the natural fatty acid metabolic pathways of microorganisms. The key intermediate, (R)-3-hydroxytridecanoyl-CoA, is supplied via either the β-oxidation or de novo synthesis pathways. Advances in metabolic engineering, such as the targeted knockout of competing pathways (e.g., β-oxidation enzymes) and the heterologous expression of efficient PHA synthases or wax ester synthases, offer powerful strategies to increase the yield and control the composition of the final product.[5][7] These approaches are critical for developing commercially viable processes for the production of mcl-PHAs and other valuable fatty acid-derived chemicals for the bioplastic and pharmaceutical industries.
References
- 1. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biosynthesis of Polyhydroxyalkanoates from Lignocellulosic Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of poly-3-hydroxybutyrate by Rhodococcus pyridinivorans using unrelated carbon sources | Khan | Advancements in Life Sciences [submission.als-journal.com]
- 4. Buy Methyl (3r)-3-hydroxydodecanoate | 76835-66-0 [smolecule.com]
- 5. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Production of Fatty Acid-Derived Valuable Chemicals in Synthetic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Roles of Methyl 3-Hydroxyalkanoates in Bacterial Physiology: A Focus on Methyl 3-Hydroxytridecanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl esters of 3-hydroxy fatty acids are increasingly recognized as crucial molecules in bacterial physiology, mediating a range of functions from cell-to-cell communication to interactions with host organisms. This technical guide provides a comprehensive overview of the known and extrapolated roles of Methyl 3-hydroxytridecanoate, a 13-carbon chain 3-hydroxy fatty acid methyl ester, in bacteria. Drawing upon data from closely related homologs, this document explores its probable involvement in quorum sensing, biofilm formation, and as a structural component of the outer membrane. Detailed experimental protocols for the analysis of such molecules are provided, alongside quantitative data from analogous compounds to serve as a benchmark for future research. Visualizations of relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction
Bacteria utilize a diverse arsenal (B13267) of small molecules to interact with their environment and communicate with each other. Among these, fatty acids and their derivatives play pivotal roles. Methyl 3-hydroxy fatty acids, a class of lipid molecules, have been identified as key players in various bacterial processes. While research has illuminated the functions of certain chain-length variants, the specific role of this compound remains an area of active investigation. This guide synthesizes the current understanding of this class of molecules, with a specific focus on extrapolating the function of the C13 variant, this compound.
Biochemical Roles and Functions
The roles of methyl 3-hydroxyalkanoates in bacteria are multifaceted, ranging from structural components to signaling molecules.
Quorum Sensing
Quorum sensing (QS) is a system of stimulus and response correlated to population density, which bacteria use to coordinate gene expression. (R)-methyl 3-hydroxymyristate (C14) has been identified as a diffusible signal molecule in the plant pathogen Ralstonia solanacearum, where it mediates the phc quorum-sensing system to control virulence.[1] This suggests that other medium-chain methyl 3-hydroxy fatty acids, such as this compound, could function as QS signals in other bacterial species. The biosynthesis of such signals is often carried out by specific methyltransferases.[1]
Biofilm Formation
Bacterial biofilms are complex, sessile communities of bacteria embedded in a self-produced extracellular matrix. The formation and dispersal of biofilms are tightly regulated processes that can be influenced by small molecules. While direct evidence for this compound is lacking, other fatty acid derivatives have been shown to inhibit biofilm formation. For instance, methyl 3-hydroxyoctadecanoate has demonstrated antibiofilm activity.[2] It is plausible that this compound could play a similar role in modulating biofilm development in certain bacterial species.
Structural Component of Lipopolysaccharide (LPS)
In Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharides (LPS). The lipid A component of LPS, which anchors it to the outer membrane, is often composed of 3-hydroxy fatty acids.[3] These fatty acids are crucial for the structural integrity of the outer membrane and for the biological activity of LPS as an endotoxin. Gas chromatography-mass spectrometry (GC-MS) analysis of LPS from various Gram-negative bacteria has confirmed the presence of a variety of 3-hydroxy fatty acids.[3]
Host-Pathogen Interactions
Medium-chain 3-hydroxy fatty acids produced by bacteria can be recognized by host organisms, triggering immune responses. In plants, for example, these molecules can elicit pattern-triggered immunity.[4][5][6] This highlights a potential role for this compound in the communication between bacteria and their eukaryotic hosts.
Biosynthesis of 3-Hydroxy Fatty Acids
The biosynthesis of 3-hydroxy fatty acids in bacteria is intrinsically linked to the fatty acid synthesis (FAS) pathway. The core process involves the iterative condensation of two-carbon units from malonyl-CoA.
A key intermediate in the FAS cycle is a 3-hydroxyacyl-acyl carrier protein (ACP). This intermediate can be shunted from the primary FAS pathway to produce free 3-hydroxy fatty acids or their derivatives. In some bacteria, such as Pseudomonas aeruginosa, the enzyme RhlA is involved in the synthesis of rhamnolipids, which are formed from two molecules of (R)-3-hydroxyalkanoic acids.[7][8] The production of the methyl ester would require a subsequent methylation step, catalyzed by a methyltransferase.
References
- 1. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. d-nb.info [d-nb.info]
- 8. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 3-hydroxytridecanoate" as a major fatty acid component in A. lipolytica
A Technical Guide to the Major Fatty Acid Components of Acutodesmus lipolytica
Introduction
This technical guide provides an in-depth overview of the fatty acid profile of the microalga Acutodesmus lipolytica (often studied under the genus name Scenedesmus or as Acutodesmus obliquus). It is intended for researchers, scientists, and professionals in drug development and biotechnology.
Initial investigation into "Methyl 3-hydroxytridecanoate" as a major component of A. lipolytica found no evidence in the current scientific literature to support this claim. Instead, research consistently shows that the lipid profile of Acutodesmus species is primarily composed of common saturated, monounsaturated, and polyunsaturated fatty acids. This guide will focus on these accurately identified major fatty acid components, providing quantitative data, detailed experimental protocols for their analysis, and visualizations of relevant biochemical pathways and workflows.
Data Presentation: Fatty Acid Composition
The fatty acid profile of Acutodesmus can vary based on cultivation conditions such as agitation, light spectra, and temperature.[1][2][3] However, the principal components remain consistent. The following tables summarize the representative fatty acid composition of Acutodesmus obliquus under different agitation methods.
Table 1: Fatty Acid Profile of A. obliquus Q2-12E under Different Agitation Modes
| Fatty Acid | Molecular Diffusion (%) | Shaking (%) | Aeration + CO2 (%) |
| Saturated (SFA) | |||
| Myristic acid (C14:0) | 0.8 | 0.5 | 1.8 |
| Palmitic acid (C16:0) | 34.8 | 32.2 | 30.6 |
| Stearic acid (C18:0) | 1.6 | 1.3 | 29.0 |
| Monounsaturated (MUFA) | |||
| Palmitoleic acid (C16:1) | 0.8 | 1.0 | 0 |
| Oleic acid (C18:1 cis-9) | 36.2 | 41.3 | 0 |
| Polyunsaturated (PUFA) | |||
| Linoleic acid (C18:2) | 12.7 | 13.5 | 19.5 |
| α-Linolenic acid (C18:3) | 11.4 | 7.0 | 0 |
| Eicosatetraenoic acid (C20:4) | 0 | 0 | 19.1 |
| Total SFA | 37.2 | 34.0 | 61.4 |
| Total MUFA | 39.5 | 46.0 | 0 |
| Total PUFA | 24.1 | 20.5 | 38.6 |
Data adapted from a study on Acutodesmus obliquus Q2-12E.[1] Percentages are relative to the total fatty acids detected.
The data indicates that palmitic acid (C16:0) and oleic acid (C18:1) are often the most abundant fatty acids.[1][4] Cultivation methods, such as aeration with CO2, can significantly alter the profile, for instance by increasing the proportion of stearic acid (C18:0) and eliminating the production of oleic acid (C18:1).[1]
Experimental Protocols: Fatty Acid Analysis
The standard method for analyzing the fatty acid composition of microalgae involves lipid extraction, transesterification of fatty acids into fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction
Various methods exist for lipid extraction, with the goal of efficiently disrupting the rigid microalgal cell wall.[5] Solvent-based methods like the Folch or Bligh and Dyer methods are common.[6] Microwave-assisted extraction has also been shown to be effective for Acutodesmus obliquus.[5]
Protocol: Modified Folch Method
-
Harvest Biomass: Harvest microalgal cells from culture by centrifugation (e.g., 1200 x g for 5 minutes).[7]
-
Dry Biomass: Lyophilize (freeze-dry) the cell pellet to obtain a known dry weight (e.g., 5-10 mg).[7]
-
Cell Disruption: Transfer the dried biomass to a bead beater tube containing zirconia beads (e.g., 0.1 mm).[8] This step is crucial for mechanically breaking the cell walls.
-
Solvent Extraction:
-
Add a chloroform:methanol (B129727) mixture (typically 2:1, v/v) to the disrupted biomass.[5][6]
-
Vortex thoroughly to ensure maximum lipid solubilization.
-
Agitate for an extended period (e.g., 1-2 hours) at room temperature.
-
-
Phase Separation:
-
Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge to pellet the cell debris and separate the aqueous (upper) and organic (lower, chloroform) layers.
-
-
Collect Lipid Extract: Carefully collect the lower organic layer containing the lipids using a glass pipette.
-
Dry Extract: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
This chemical process converts fatty acids from complex lipids into their volatile methyl ester derivatives, which are suitable for GC analysis.[8]
Protocol: Acid-Catalyzed Transesterification
-
Reagent Preparation: Prepare a solution of 2.5% sulfuric acid in methanol.
-
Reaction:
-
Add the sulfuric acid/methanol solution to the dried lipid extract.
-
For direct in-situ transesterification from biomass, add a solution of sodium methoxide (B1231860) in methanol (CH3ONa/MeOH) and toluene (B28343) to the dried biomass.[8]
-
Add an internal standard (e.g., tripentadecanoin (B53339) or heptadecanoic acid) at the beginning of the process for accurate quantification.[1][8]
-
-
Incubation: Heat the mixture in a sealed tube at a controlled temperature (e.g., 80-90°C) for a defined period (e.g., 90 minutes).[9]
-
Extraction of FAMEs:
-
After cooling, add n-hexane and a saturated NaCl solution to the tube.
-
Vortex vigorously to extract the FAMEs into the upper hexane (B92381) layer.
-
Centrifuge to ensure clear phase separation.
-
-
Sample Preparation: Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis. Anhydrous sodium sulfate (B86663) can be added to remove any residual water.[8]
GC-MS Analysis
Gas chromatography separates the FAMEs based on their boiling points and polarity, while mass spectrometry identifies them based on their mass-to-charge ratio and fragmentation patterns.
Typical GC-MS Parameters:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Shimadzu GCMS-QP2010 SE, Agilent GC-MS Series 5975 MSD).[3][10]
-
Column: A polar capillary column suitable for FAME separation (e.g., SLB™-5ms, HP 88).[3][10]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of ~100°C, followed by a ramp up to ~240°C.[3] The exact program will depend on the column and the range of FAMEs being analyzed.
-
Injector: Split/splitless injector, typically in split mode.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40–600.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST).
Visualizations: Workflows and Pathways
Experimental Workflow for Fatty Acid Profiling
The following diagram illustrates the complete experimental process from microalgal culture to the final identification of fatty acid components.
References
- 1. cetjournal.it [cetjournal.it]
- 2. researchgate.net [researchgate.net]
- 3. Growth and fatty acid composition of Acutodesmus obliquus under different light spectra and temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of lipid extraction methods for the microalgae Acutodesmus obliquus | Hurtado | International Journal of Agricultural and Biological Engineering [ijabe.org]
- 6. Frontiers | Lipid Extraction Methods from Microalgae: A Comprehensive Review [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Growth and fatty acid composition of Acutodesmus obliquus under different light spectra and temperatures - Leuphana Universität Lüneburg [fox.leuphana.de]
- 10. Fatty acid profiles and their distribution patterns in microalgae: a comprehensive analysis of more than 2000 strains from the SAG culture collection - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 3-Hydroxytridecanoate and its Analogs in the Synthesis of Insect Pheromones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis of insect pheromones, with a specific focus on the utility of β-hydroxy acid esters, such as methyl 3-hydroxytridecanoate, as valuable chiral building blocks. While the direct conversion of this compound to the pheromone of the painted apple moth (Teia anartoides) is not explicitly detailed in currently available literature, this guide will illuminate the established synthetic pathways of a key pheromone component, (Z)-6-henicosen-11-one. The methodologies presented are drawn from peer-reviewed research and provide a framework for the synthesis of long-chain ketone pheromones.
Introduction to Pheromone Synthesis and Chiral Precursors
Insect pheromones are semiochemicals crucial for intraspecies communication, regulating behaviors such as mating, aggregation, and alarm signaling. Their species-specificity and high biological activity make them potent tools for integrated pest management strategies. The chemical synthesis of these often complex molecules is a critical aspect of their practical application.
Many insect pheromones are derived from fatty acids and their metabolites, often featuring chiral centers that are essential for their biological function.[1] β-Hydroxy esters, like this compound, represent a versatile class of chiral synthons that can be elaborated into a variety of pheromone structures.
Synthesis of this compound
A common route to this compound involves the reduction of its corresponding ketoester, methyl 3-ketotridecanoate.
Experimental Protocol: Reduction of Methyl 3-Ketotridecanoate
This protocol is based on established methods for the reduction of β-keto esters.
Reaction: Methyl 3-ketotridecanoate + NaBH₄ → this compound
Materials:
-
Methyl 3-ketotridecanoate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve methyl 3-ketotridecanoate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Quantitative Data
| Precursor | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Methyl 3-ketotridecanoate | Sodium tetrahydroborate | Methanol | 0 °C | 1 h | 78% |
Synthesis of (Z)-6-Henicosen-11-one: A Key Pheromone Component of the Painted Apple Moth (Teia anartoides)
The female sex pheromone of the painted apple moth, Teia anartoides, is a blend of four components: (Z)-6-henicosen-11-one, (6Z, 8E)-6,8-henicosadien-11-one, (Z)-cis-9,10-epoxy-6-henicosene, and (Z)-cis-9,10-epoxy-6-icosene.[2] The synthesis of (Z)-6-henicosen-11-one has been achieved from 2-dodecanone (B165319), as detailed by Muto and Mori (2003).[2][3] While this pathway does not directly utilize this compound, it exemplifies the construction of a long-chain ketone pheromone.
Synthetic Pathway Overview
The synthesis involves the construction of two key fragments that are subsequently coupled.
Caption: Synthetic pathway for (Z)-6-henicosen-11-one.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis described by Muto and Mori (2003).[2][3]
Step 1: Synthesis of 1-(1,3-Dithian-2-yl)undecane
-
Reaction: 2-Dodecanone is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the corresponding dithiane.
-
Procedure: To a solution of 2-dodecanone and 1,3-propanedithiol in chloroform, boron trifluoride etherate is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The reaction is quenched with water, and the product is extracted with an organic solvent.
Step 2: Synthesis of (Z)-1-Bromo-4-nonene
-
Reaction: 4-Pentyn-1-ol is alkylated with 1-bromobutane, followed by stereoselective reduction of the alkyne to a (Z)-alkene, and subsequent bromination of the alcohol.
-
Procedure: 4-Pentyn-1-ol is deprotonated with n-butyllithium and then reacted with 1-bromobutane to give 4-nonyn-1-ol. The alkyne is reduced to the (Z)-alkene using a poisoned palladium catalyst (e.g., Lindlar's catalyst) and hydrogen gas. The resulting (Z)-4-nonen-1-ol is then treated with phosphorus tribromide to afford (Z)-1-bromo-4-nonene.
Step 3: Coupling of Fragments
-
Reaction: The dithiane derivative is deprotonated to form a nucleophile which then displaces the bromide from the alkenyl bromide fragment.
-
Procedure: 1-(1,3-Dithian-2-yl)undecane is dissolved in dry THF and cooled to a low temperature (e.g., -30 °C). n-Butyllithium is added to generate the anion. (Z)-1-Bromo-4-nonene is then added, and the reaction is allowed to warm to room temperature.
Step 4: Deprotection to (Z)-6-Henicosen-11-one
-
Reaction: The dithiane protecting group is removed to reveal the ketone functionality.
-
Procedure: The coupling product is treated with a mixture of mercury(II) chloride and cadmium carbonate in aqueous acetone to hydrolyze the dithiane and yield the final product, (Z)-6-henicosen-11-one.
Quantitative Data for the Synthesis of (Z)-6-Henicosen-11-one
| Starting Material | Key Intermediate(s) | Final Product | Overall Yield | Reference(s) |
| 2-Dodecanone | 1-(1,3-Dithian-2-yl)undecane, (Z)-1-Bromo-4-nonene | (Z)-6-Henicosen-11-one | ~25% | [4][5] |
General Pheromone Biosynthesis Pathway
The biosynthesis of many insect pheromones, particularly in Lepidoptera, originates from fatty acid metabolism. This provides a biological context for the importance of molecules like this compound.
Caption: Generalized biosynthetic pathway of lepidopteran sex pheromones.
Conclusion
References
- 1. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 2. Synthesis of the four components of the female sex pheromone of the painted apple moth, Teia anartoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Methyl 3-Hydroxytridecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxytridecanoate is a methyl ester of a medium-chain 3-hydroxy fatty acid. While research specifically investigating the biological activities of this compound is limited, the broader class of 3-hydroxy fatty acids and their esters has garnered scientific interest for their potential antimicrobial, anticancer, and anti-inflammatory properties. This technical guide consolidates the available data on related compounds to infer the potential biological activities of this compound, providing a foundation for future research and development. This document summarizes quantitative data from analogous compounds, outlines relevant experimental methodologies, and visualizes potential signaling pathways.
Introduction
This compound (C14H28O3) is a saturated fatty acid methyl ester with a hydroxyl group at the third carbon position. Such 3-hydroxy fatty acids are integral components of lipopolysaccharides in Gram-negative bacteria and are also produced by other microorganisms. The scientific community has begun to explore the therapeutic potential of 3-hydroxy fatty acids and their derivatives. This guide aims to provide a comprehensive overview of the known biological activities of compounds structurally related to this compound, thereby offering insights into its potential pharmacological profile.
Potential Biological Activities
Based on studies of structurally similar medium-chain 3-hydroxy fatty acids and their esters, the potential biological activities of this compound may include:
-
Antimicrobial Activity: While the free acid form of some 3-hydroxy fatty acids has shown antimicrobial effects, esterification may impact this activity.
-
Anticancer Activity: Certain medium-chain fatty acids have been shown to sensitize cancer cells to specific forms of cell death, such as ferroptosis.
-
Anti-inflammatory Activity: Related lipid molecules have demonstrated the ability to modulate inflammatory pathways.
Quantitative Data Summary
The following tables summarize quantitative data for biological activities observed in compounds analogous to this compound. It is crucial to note that these data are not specific to this compound and should be interpreted as indicative of potential activity that requires experimental verification.
Table 1: Antimicrobial Activity of Related 3-Hydroxyalkanoic Acids
| Compound | Microorganism | Assay Type | Result (MIC) | Reference |
| (R)-3-Hydroxyoctanoic acid | Staphylococcus aureus | Broth microdilution | 2.8 mM | [1] |
| (R)-3-Hydroxyoctanoic acid | Escherichia coli | Broth microdilution | > 7.0 mM | [1] |
| (R)-3-Hydroxyoctanoic acid | Candida albicans | Broth microdilution | 0.1 mM | [1] |
| (R)-3-Hydroxyoctanoic acid | Microsporum gypseum | Broth microdilution | 6.3 mM | [1] |
Note: A study on (R)-3-hydroxyoctanoic acid derivatives indicated that the presence of the free carboxylic acid group was essential for antimicrobial activity, suggesting that methyl esters may have reduced or no activity.[1]
Table 2: Cytotoxicity of Related Medium-Chain Fatty Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay Type | Result (IC50) | Reference |
| (E)-oct-2-enoic acid | Human lung fibroblast | Not specified | 1.7 mM | [1] |
| 3-oxooctanoic acid | Human lung fibroblast | Not specified | 1.6 mM | [1] |
Note: The majority of (R)-3-hydroxyoctanoic acid derivatives tested did not show significant inhibition of mammalian cell proliferation even at concentrations of 3 mM.[1] Medium-chain fatty acids like lauric acid have been shown to sensitize various cancer cell types to ferroptosis.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These can serve as a starting point for designing studies on this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is based on the methodology described for testing the antimicrobial activity of (R)-3-hydroxyoctanoic acid and its derivatives.[1]
-
Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. A single colony is used to inoculate sterile broth and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Positive (microorganisms in medium without test compound) and negative (medium only) controls are included.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to test the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., human lung fibroblast) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a potential anti-inflammatory signaling pathway that could be modulated by fatty acids and a general workflow for screening biological activity.
References
- 1. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Methyl 3-hydroxytridecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural characterization of Methyl 3-hydroxytridecanoate, a hydroxylated fatty acid methyl ester. This document details the key physicochemical and spectral properties of the molecule, outlines a detailed experimental protocol for its synthesis, and explores its role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, natural product synthesis, and drug development.
Physicochemical and Spectral Data
The structural identity of this compound is established through a combination of its fundamental physicochemical properties and detailed spectral analysis. These quantitative data points are summarized in the tables below for clarity and ease of comparison.
| Property | Value |
| Chemical Formula | C₁₄H₂₈O₃ |
| Molecular Weight | 244.37 g/mol |
| CAS Number | 150024-70-7 |
| Appearance | Solid at room temperature |
| Solubility | Soluble in chloroform, methanol (B129727), and ethyl ether |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The following tables summarize the key spectral data for this compound, which are critical for its unambiguous identification and structural elucidation.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃) Predicted values are based on analogous structures such as methyl 3-hydroxyoctadecanoate and (S)-(+)-methyl-3-hydroxyhexadecanoate.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.98 | m | H-3 (CH-OH) |
| 3.67 | s | -OCH₃ (Methyl ester) |
| ~2.45 | dd | H-2a (CH₂) |
| ~2.35 | dd | H-2b (CH₂) |
| ~1.45 | m | H-4 (CH₂) |
| 1.25 | br s | -(CH₂)₈- (Methylene chain) |
| 0.88 | t | H-13 (CH₃) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃) Predicted values are based on general chemical shift ranges for fatty acid methyl esters.
| Chemical Shift (ppm) | Assignment |
| ~174 | C-1 (C=O, Ester) |
| ~68 | C-3 (CH-OH) |
| ~51 | -OCH₃ (Methyl ester) |
| ~41 | C-2 (CH₂) |
| ~36 | C-4 (CH₂) |
| ~32 | C-11 (CH₂) |
| ~29 | C-5 to C-10 (CH₂) |
| ~25 | C-12 (CH₂) |
| ~14 | C-13 (CH₃) |
Table 4: Key Infrared (IR) Absorption Bands Characteristic absorption bands for fatty acid methyl esters.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3500 (broad) | O-H stretch (hydroxyl) |
| ~2920 | C-H stretch (alkane) |
| ~2850 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1465 | C-H bend (alkane) |
| ~1170 | C-O stretch (ester) |
Table 5: Mass Spectrometry Data Characteristic fragmentation for 3-hydroxy fatty acid methyl esters.
| m/z Value | Interpretation |
| 244 | [M]⁺ (Molecular ion) |
| 229 | [M - CH₃]⁺ |
| 213 | [M - OCH₃]⁺ |
| 103 | Characteristic fragment from cleavage between C3 and C4 |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via the reduction of its corresponding keto ester, Methyl 3-ketotridecanoate.
Materials:
-
Methyl 3-ketotridecanoate
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-ketotridecanoate (1.0 eq) in anhydrous methanol (10 volumes).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 4:1). The reaction is complete when the starting material is no longer visible by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0°C.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key biological signaling pathway where 3-hydroxy fatty acids are involved, and a general workflow for the synthesis and characterization of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis and Characterization of 3-Hydroxy Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of 3-hydroxy fatty acid methyl esters (3-OH FAMEs). The protocols detailed below are essential for researchers investigating fatty acid metabolism, developing diagnostic markers for metabolic disorders, and for professionals in drug development focusing on metabolic pathways.
Application Notes
3-Hydroxy fatty acids (3-OH FAs) are crucial intermediates in the mitochondrial beta-oxidation of fatty acids.[1] The analysis of their methyl ester derivatives (3-OH FAMEs) is a key method for diagnosing disorders related to this pathway, such as defects in L-3-hydroxyacyl-CoA dehydrogenases.[1] The quantification of 3-OH FAMEs in biological samples like serum, plasma, and fibroblast cell culture media can provide valuable insights into cellular metabolism and energy homeostasis.[1][2]
Beyond their role in diagnostics, synthetic 3-OH FAMEs serve as important standards and intermediates. They are utilized as chemical probes for metabolic analyses and as precursors for the synthesis of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers for myocardial imaging.[3] The ability to synthesize 3-OH FAMEs with varying carbon chain lengths and hydroxyl group positions is critical for these applications.[3]
Characterization of 3-OH FAMEs is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is considered a "gold standard" for the identification and quantification of these compounds due to its high specificity and sensitivity.[1][4] More recent methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer alternative strategies for comprehensive profiling of 2- and 3-hydroxy fatty acids in biological matrices like plasma.[5]
Synthesis of 3-Hydroxy Fatty Acid Methyl Esters
A common method for the synthesis of fatty acid methyl esters, in general, is through the transesterification of natural oils using a catalyst in the presence of methanol.[6] For the specific synthesis of hydroxy β-methyl fatty acid ethyl esters, a concise method starting from symmetric diols has been reported.[3] This involves the conversion of hydroxyl groups to aldehydes followed by treatment with a Grignard reagent.[3]
Generalized Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of 3-hydroxy fatty acid methyl esters.
Characterization Protocols
The primary method for the characterization and quantification of 3-OH FAMEs is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.[4]
Experimental Protocol: GC-MS Analysis of 3-OH FAMEs in Biological Samples
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in serum or plasma.[1][2]
1. Sample Preparation and Extraction:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mixture (containing deuterated 3-hydroxy fatty acid standards of various chain lengths).
-
For the analysis of total 3-hydroxy fatty acid content, perform alkaline hydrolysis on a duplicate sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample will represent the free fatty acid content.[2]
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed samples).[2]
-
Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Evaporate the combined organic phases to dryness under a stream of nitrogen at 37 °C.[2]
2. Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS).
-
Heat the mixture at 80 °C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group.[2]
3. GC-MS Analysis:
-
Instrumentation: An Agilent 5890 series II GC system (or equivalent) coupled with a mass spectrometer.[2]
-
Column: HP-5MS capillary column (or equivalent).[2]
-
Injection: Inject 1 µL of the derivatized sample.[2]
-
GC Oven Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp 1: Increase to 200 °C at a rate of 3.8 °C/min.
-
Ramp 2: Increase to 290 °C at a rate of 15 °C/min, hold for 6 minutes.[2]
-
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode. Monitor for the characteristic fragment ion at m/z 233 for the unlabeled 3-hydroxy fatty acid TMS ethers and m/z 235 for the labeled internal standards.[2]
Experimental Workflow Diagram
Caption: A standard workflow for the analysis of 3-hydroxy fatty acid methyl esters from biological samples.
Data Presentation
Quantitative analysis of 3-OH FAMEs relies on the ratio of the native compound to its corresponding stable isotope-labeled internal standard.[2] The following tables summarize typical quantitative data that can be obtained.
Table 1: GC-MS Selected Ions for Quantitation of 3-Hydroxy Fatty Acid TMS Ethers
| Analyte Chain Length | Native Ion (m/z) | Labeled Internal Standard Ion (m/z) |
| C6 | 233 | 235 |
| C8 | 233 | 235 |
| C10 | 233 | 235 |
| C12 | 233 | 235 |
| C14 | 233 | 235 |
| C16 | 233 | 235 |
| C18 | 233 | 235 |
| Data derived from the characteristic fragment of the TMS ether of the 3-hydroxy group.[2] |
Table 2: Assay Precision for Quantitative Measurement of 3-Hydroxy Fatty Acids
| Concentration Level | Coefficient of Variation (CV) |
| 30 µmol/L | 1.0 – 10.5% |
| 0.3 µmol/L | 3.3 – 13.3% |
| This data reflects the imprecision of the assay at different concentration levels.[2] |
Table 3: Example Composition of a FAME Mixture Containing β-Hydroxy FAMEs
| Fatty Acid Methyl Ester | Abbreviation | Composition (%) |
| Myristic acid | C14:0 | 19.5 |
| Palmitic acid | C16:0 | 15.0 |
| Palmitoleic acid | C16:1 | 39.8 |
| β-hydroxy FAMEs | - | 9.2 |
| Other FAMEs | - | 16.5 |
| This table shows an example composition of a fuel sample containing a mixture of conventional and β-hydroxy FAMEs.[7] |
Role in Mitochondrial Beta-Oxidation
3-Hydroxy fatty acids are key intermediates in the mitochondrial fatty acid beta-oxidation spiral. This metabolic pathway is essential for energy production from fatty acids, particularly during periods of fasting.[1]
Caption: Simplified representation of the role of 3-hydroxyacyl-CoA in mitochondrial beta-oxidation.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Concise Synthesis of Hydroxy β-Methyl Fatty Acid Ethyl Esters [jstage.jst.go.jp]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102703227A - Method for synthesizing fatty acid methyl ester - Google Patents [patents.google.com]
- 7. docs.nrel.gov [docs.nrel.gov]
Application Notes and Protocols for the Extraction and Purification of Methyl 3-hydroxytridecanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of Methyl 3-hydroxytridecanoate, a hydroxylated fatty acid methyl ester. The methodologies described herein are compiled from established chemical synthesis and purification techniques for analogous compounds and are intended to serve as a comprehensive guide for laboratory application.
Overview
This compound is a fatty acid methyl ester that can be synthesized chemically or isolated from biological sources. Its purification is crucial for its use in research and as a potential intermediate in drug development. The following sections detail a common synthetic route and the subsequent extraction and purification procedures.
Chemical Synthesis: Reduction of Methyl 3-ketotridecanoate
A prevalent method for synthesizing this compound is the reduction of its corresponding keto ester, Methyl 3-ketotridecanoate.
Reaction Scheme:
This reduction is typically carried out using a mild reducing agent like sodium borohydride (B1222165) to selectively reduce the ketone functionality without affecting the ester group.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route for this compound.[1]
Materials:
-
Methyl 3-ketotridecanoate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve Methyl 3-ketotridecanoate in anhydrous THF.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
Stir the reaction mixture at 0°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification by Column Chromatography
This protocol outlines the purification of the crude product using silica (B1680970) gel column chromatography, a standard technique for separating fatty acid methyl esters.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Diethyl ether
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining solution (e.g., primuline (B81338) spray) for visualization
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of diethyl ether).
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of hexane and diethyl ether. A common starting point is a hexane/diethyl ether mixture (e.g., 85:15 v/v).
-
Collect fractions and monitor the separation using TLC. The Rf value for hydroxy fatty acid methyl esters is typically lower than that of non-hydroxylated fatty acid methyl esters. For example, in a hexane/diethyl ether (1:1) system, the Rf for hydroxy fatty acid methyl esters is around 0.32, while for standard fatty acid methyl esters it is about 0.58.
-
Combine the fractions containing the pure product, as identified by TLC.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to yield purified this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | Methyl 3-ketotridecanoate | [1] |
| Product | This compound | [1] |
| Theoretical Yield | Dependent on starting material quantity | |
| Reported Reaction Yield | 78.0% | [1] |
| Purification | ||
| Method | Silica Gel Column Chromatography | |
| Eluent System | Hexane/Diethyl Ether Gradient | |
| Purity (Post-Purification) | >98% | [2] |
Visualization of Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the synthesis and extraction of crude this compound.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Identification of Methyl 3-hydroxytridecanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical identification and quantification of Methyl 3-hydroxytridecanoate. The methodologies outlined are essential for researchers in various fields, including microbiology, food science, and drug development, where the characterization of fatty acid methyl esters is crucial.
Introduction
This compound is a 3-hydroxy fatty acid methyl ester. The analytical identification and quantification of such compounds are pivotal for various research applications, including the study of bacterial cell walls, analysis of food and agricultural products, and in the broader field of lipidomics. This document details the primary analytical techniques employed for its characterization: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). Due to their polarity, fatty acids often require derivatization into their more volatile methyl esters prior to GC analysis.
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
A critical step in the GC-MS analysis of fatty acids is the conversion to their corresponding methyl esters. This process, known as derivatization, reduces the polarity and increases the volatility of the analytes, leading to better chromatographic separation and peak shape. The two primary methods for this are acid-catalyzed and base-catalyzed transesterification/esterification.
Experimental Protocol: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This method is effective for both free fatty acids and esterified lipids.
-
Sample Preparation: Accurately weigh 1-25 mg of the lipid-containing sample into a micro-reaction vessel. If the sample is in an aqueous solvent, it should be evaporated to dryness first.
-
Reagent Addition: Add 2 mL of 12-14% (w/w) BF₃-Methanol reagent to the vessel.
-
Reaction: Tightly cap the vessel and heat at reflux for a duration appropriate for the sample type (e.g., 2 minutes for free fatty acids, longer for complex lipids).
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381) (or heptane) to the vessel.
-
Phase Separation: Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the organic layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial using a Pasteur pipette.
-
Washing: Wash the organic layer by adding 1 mL of saturated sodium chloride solution, vortexing, and allowing the layers to separate.
-
Drying: Transfer the washed organic layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.[1]
Experimental Protocol: Base-Catalyzed Transesterification
This method is suitable for the transesterification of glycerolipids.
-
Sample Preparation: Place the lipid sample in a reaction tube.
-
Reagent Addition: Add 2 mL of 0.5 M methanolic sodium hydroxide (B78521) (NaOH).
-
Reaction: Cap the tube and heat at 100°C for 5 minutes with occasional vortexing.
-
Acidification and Esterification: Cool the tube and add 2 mL of 14% BF₃ in methanol (B129727). Recap and heat at 100°C for another 5 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.
-
Phase Separation: Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Analysis: The dried extract is ready for GC-MS analysis.[2]
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a more polar column like a biscyanopropyl siloxane phase for better separation of isomers.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 250°C
-
Hold: 10 min
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless or split 1:20)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-550
Data Analysis and Identification
The identification of this compound is based on its retention time and mass spectrum. The mass spectrum is characterized by specific fragmentation patterns. For 3-hydroxy fatty acid methyl esters, a characteristic and often base peak is observed at m/z 103, resulting from the cleavage between the C3 and C4 carbons. The molecular ion peak (M+) for this compound (C₁₄H₂₈O₃) would be at m/z 244.[4][5][6] Another expected fragment is the loss of the hydroxyl group.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a valuable alternative to GC-MS, particularly for less volatile or thermally labile compounds. It can also offer higher sensitivity and selectivity.[8] While direct analysis of FAMEs is possible, LC-MS is often used for the analysis of free fatty acids.
Experimental Protocol: LC-MS Analysis of Hydrolyzed Fatty Acids
-
Lipid Hydrolysis: Saponify the lipid sample by heating with a solution of potassium hydroxide (KOH) in methanol to release the free fatty acids.
-
Extraction: Acidify the mixture and extract the free fatty acids using an organic solvent like hexane or diethyl ether.
-
Sample Preparation: Evaporate the solvent and reconstitute the fatty acid residue in a suitable solvent for LC-MS analysis (e.g., methanol/water mixture).
LC-MS Instrumentation and Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF (or equivalent)
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B over 20-30 minutes to elute fatty acids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for free fatty acids.
-
Mass Scan Range: m/z 100-1000
Data Analysis and Identification
In negative ion mode ESI-MS, this compound (after hydrolysis to 3-hydroxytridecanoic acid) would be detected as the deprotonated molecule [M-H]⁻ at an m/z of 229. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: NMR Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity.
-
Dissolution: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Instrumentation and Parameters
-
Spectrometer: Bruker Avance III HD 400 MHz (or higher field) spectrometer
-
Nuclei: ¹H, ¹³C, and 2D experiments like COSY and HSQC.
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 s
-
-
¹³C NMR:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Proton decoupled
-
Data Analysis and Identification
The chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the different functional groups present in this compound.
-
¹H NMR: Expect signals for the methyl ester protons (~3.7 ppm, singlet), the proton on the carbon bearing the hydroxyl group (methine proton, ~4.0 ppm, multiplet), the methylene (B1212753) protons adjacent to the carbonyl group (~2.4-2.5 ppm, multiplet), the long chain of methylene protons (~1.2-1.6 ppm, broad multiplet), and the terminal methyl group (~0.9 ppm, triplet).[9]
-
¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester (~174 ppm), the carbon attached to the hydroxyl group (~68 ppm), the methyl carbon of the ester (~51 ppm), and the various methylene and methyl carbons of the fatty acid chain.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the identification of this compound. Note that retention times are approximate and can vary depending on the specific chromatographic conditions.
| Analytical Technique | Parameter | Expected Value |
| GC-MS | Molecular Weight | 244.38 g/mol |
| Molecular Ion (M⁺) | m/z 244 | |
| Key Fragment Ion | m/z 103 | |
| Retention Time | Varies with column and conditions | |
| LC-MS (as 3-hydroxytridecanoic acid) | Molecular Weight | 230.35 g/mol |
| [M-H]⁻ Ion | m/z 229 | |
| ¹H NMR (in CDCl₃) | -OCH₃ | ~3.7 ppm (s) |
| -CH(OH)- | ~4.0 ppm (m) | |
| -CH₂-CO- | ~2.4-2.5 ppm (m) | |
| -(CH₂)ₙ- | ~1.2-1.6 ppm (m) | |
| -CH₃ | ~0.9 ppm (t) | |
| ¹³C NMR (in CDCl₃) | C=O | ~174 ppm |
| C-OH | ~68 ppm | |
| -OCH₃ | ~51 ppm |
Analytical Workflow
The following diagram illustrates a typical workflow for the identification and quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. superchroma.com.tw [superchroma.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 3-hydroxytridecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-hydroxytridecanoate is a hydroxylated fatty acid methyl ester. The analysis of 3-hydroxy fatty acids is crucial in various research areas, including the study of bacterial cell components and the diagnosis of certain metabolic disorders.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds.[1][3] Due to the presence of a polar hydroxyl group, derivatization is typically required to increase volatility and improve chromatographic peak shape.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.
Experimental Protocols
A critical step in the analysis of hydroxylated fatty acids by GC-MS is the derivatization of the hydroxyl group to a less polar and more volatile form, typically a trimethylsilyl (B98337) (TMS) ether.[4][5] This protocol outlines the conversion of the free hydroxyl group of this compound to its TMS derivative prior to GC-MS analysis.
Materials and Reagents
-
Internal Standard (e.g., Methyl heptadecanoate or a stable isotope-labeled 3-hydroxy fatty acid)[4][10]
-
Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[3][4]
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)[3][4]
-
Hexane (GC grade)[10]
-
Sodium bicarbonate or water (for reaction quenching)[11]
-
Anhydrous sodium sulfate
-
GC sample vials with PTFE-lined caps[10]
Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Derivatization to TMS Ether:
-
Place a known volume of the sample or standard solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.[3][4]
-
Add 100 µL of the derivatization reagent (BSTFA with 1% TMCS).[4]
-
Cap the vial tightly and heat at 60-80°C for 60 minutes.[3][4]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters provide a general guideline and may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC (or equivalent)[10][12] |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column[4][12] |
| Injector | Split/splitless injector |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C[5][12] |
| Carrier Gas | Helium at a constant flow rate[13] |
| Oven Program | Initial temperature of 80-100°C, hold for 2-5 minutes, then ramp at 2-10°C/min to 240-300°C, and hold for 5-10 minutes.[4][12] |
| Mass Spectrometer | Agilent 5975 MSD (or equivalent)[12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 - 250°C[13] |
| Transfer Line Temp | 280 - 310°C[5] |
| Scan Range | m/z 40-450[12] |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 1: Example Quantitative Data for TMS-derivatized this compound
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| TMS-Methyl 3-hydroxytridecanoate | Dependent on GC conditions | [M-CH3]+ | Characteristic Fragment 1 | Characteristic Fragment 2 |
| Internal Standard | Dependent on GC conditions | Specific to IS | Specific to IS | Specific to IS |
Note: The specific retention time and mass-to-charge ratios for the characteristic ions of the TMS derivative of this compound should be determined by running a pure standard under the specified GC-MS conditions. The [M-CH3]+ ion is a common and abundant fragment for TMS-derivatized 3-hydroxy fatty acid methyl esters.[4]
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the GC-MS analysis process for this compound.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. marinelipids.ca [marinelipids.ca]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. superchroma.com.tw [superchroma.com.tw]
- 8. superchroma.com.tw [superchroma.com.tw]
- 9. superchroma.com.tw [superchroma.com.tw]
- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
NMR spectroscopy analysis of "Methyl 3-hydroxytridecanoate"
An in-depth analysis of Methyl 3-hydroxytridecanoate using Nuclear Magnetic Resonance (NMR) spectroscopy is presented in this application note. It provides researchers, scientists, and drug development professionals with detailed protocols for sample preparation and data acquisition, alongside an analysis of expected ¹H and ¹³C NMR spectral data. This document serves as a comprehensive guide for the structural elucidation and characterization of this and similar hydroxy fatty acid methyl esters.
Molecular Structure and NMR Assignments
The structure of this compound is foundational to interpreting its NMR spectra. The numbering of the carbon and proton positions is crucial for unambiguous signal assignment.
Caption: Structure of this compound with atom numbering for NMR assignments.
Quantitative NMR Data
The following tables summarize the expected chemical shifts (δ) for this compound, predicted from data on analogous long-chain hydroxy esters.[1][2] The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
Table 1: Predicted ¹H NMR Data
| Position | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 1' | ~ 3.67 | Singlet | 3H | - | -OCH₃ |
| 3 | ~ 3.98 | Multiplet | 1H | - | -CH (OH)- |
| 2 | ~ 2.40 - 2.55 | Doublet of Doublets | 2H | - | -CH₂ -COO- |
| 4 | ~ 1.58 | Multiplet | 2H | - | -CH(OH)-CH₂ - |
| 5-12 | ~ 1.25 | Multiplet | 16H | - | -(CH₂ )₈- |
| 13 | ~ 0.88 | Triplet | 3H | ~ 6.8 | Terminal -CH₃ |
| OH | Variable | Broad Singlet | 1H | - | -OH |
Note: The signal for the C2 methylene (B1212753) protons is expected to be split into two distinct signals due to the chiral center at C3, appearing as a pair of doublets of doublets.[2] The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.
Table 2: Predicted ¹³C NMR Data
| Position | Chemical Shift (δ) ppm | Assignment |
| 1 | ~ 174.0 | C =O |
| 3 | ~ 68.0 | -C H(OH)- |
| 1' | ~ 51.5 | -OC H₃ |
| 2 | ~ 41.0 | -C H₂-COO- |
| 4 | ~ 36.5 | -CH(OH)-C H₂- |
| 5-11 | ~ 25.0 - 32.0 | -(C H₂)₇- |
| 12 | ~ 22.7 | -C H₂-CH₃ |
| 13 | ~ 14.1 | Terminal -C H₃ |
Experimental Protocols
Accurate and reproducible results depend on meticulous sample preparation and proper instrument setup.
Sample Preparation
-
For ¹H NMR (Qualitative): Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]
-
For ¹³C NMR: A more concentrated sample is recommended; dissolve 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1]
-
For Quantitative ¹H NMR (qHNMR):
-
Accurately weigh a specific amount of this compound (e.g., 20 mg).
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known number of protons that resonate in a clear region of the spectrum.[1]
-
Dissolve the mixture in a precise volume of deuterated solvent.[1]
-
-
Procedure:
-
Add the solvent to the vial containing the sample.
-
Vortex the vial until the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[1]
-
Add a small amount of TMS as an internal reference for chemical shifts (δ = 0.00 ppm), unless using a pre-calibrated solvent.[1]
-
NMR Data Acquisition
The following parameters are general guidelines and should be optimized for the specific instrument being used. A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[3]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse-acquire sequence.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds for qualitative analysis; 5 times the longest T₁ value (often 8-10 seconds or more) for quantitative analysis to ensure full relaxation of all protons.[3]
-
Number of Scans: 8-16 for sufficient signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Confirmatory 2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between H2/H3 and H3/H4.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, for example, between the methoxy (B1213986) protons (H1') and the carbonyl carbon (C1).[1]
-
Workflow and Data Analysis
The process from sample to final structure confirmation follows a logical progression.
Caption: Standard workflow for NMR analysis of this compound.
References
Application Notes and Protocols for Methyl 3-hydroxytridecanoate as a Chemical Standard in Gas Chromatography (GC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxytridecanoate is a hydroxylated fatty acid methyl ester. In analytical chemistry, particularly in the field of lipidomics and microbial profiling, it serves as a valuable chemical standard for gas chromatography (GC) based methods. Its distinct structure, featuring a hydroxyl group on the third carbon and an odd-numbered carbon chain, makes it suitable for use as an internal or external standard in the quantification of other fatty acids, especially in matrices where it is not naturally present in high concentrations.
These application notes provide detailed protocols for the use of this compound as a standard in GC analysis, covering sample preparation, derivatization, and instrument parameters.
Chemical Properties
| Property | Value |
| Synonyms | 3-HYDROXY C13:0 METHYL ESTER, Tridecanoic acid, 3-hydroxy-, methyl ester[1] |
| Molecular Formula | C₁₄H₂₈O₃ |
| Molecular Weight | 244.37 g/mol |
| Boiling Point (Predicted) | 343.6 ± 15.0 °C[1][2] |
| Density (Predicted) | 0.936 ± 0.06 g/cm³[1][2] |
Applications
-
Internal Standard in Fatty Acid Analysis: Due to its odd-numbered carbon chain, this compound is not commonly found in many biological samples, making it an excellent internal standard for the quantification of other fatty acids.
-
Microbial Fatty Acid Profiling: 3-hydroxy fatty acids are characteristic components of the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[3] this compound can be used as a standard for the identification and quantification of these bacterial markers.
-
Metabolic Studies: It can serve as a standard in studies investigating fatty acid metabolism, particularly in the context of disorders related to mitochondrial fatty acid β-oxidation.[4]
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound.
Materials:
-
This compound (analytical standard grade)
-
Hexane (B92381) or Ethyl Acetate (GC grade)
-
Class A volumetric flasks
-
Analytical balance
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed standard in a 10 mL volumetric flask with hexane or ethyl acetate.
-
Ensure the standard is completely dissolved by vortexing.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the primary stock solution to achieve the desired concentration range for creating a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Protocol 2: Sample Preparation and Derivatization for GC Analysis of Hydroxylated Fatty Acids
For the analysis of total fatty acids (including hydroxylated fatty acids) from biological samples (e.g., bacterial cells, plasma, tissues), a two-step derivatization process is required: esterification of the carboxylic acid group and silylation of the hydroxyl group.
Materials:
-
Sample containing lipids
-
Internal Standard Solution (this compound in a known concentration)
-
Reagent 1 (Saponification): 45 g Sodium Hydroxide, 150 mL Methanol, 150 mL distilled water.[5]
-
Reagent 2 (Methylation): 325 mL 6.0 N Hydrochloric Acid, 275 mL Methanol.[5]
-
Reagent 3 (Extraction): 200 mL Hexane, 200 mL Methyl tert-butyl ether.[5]
-
Reagent 4 (Base Wash): 10.8 g Sodium Hydroxide in 900 mL distilled water.[5]
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate
-
Screw-cap culture tubes with Teflon-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Clinical rotator (optional)
Procedure:
-
Harvesting and Saponification:
-
For bacterial cells, harvest approximately 40 mg of cells into a clean culture tube.[5] For liquid samples like plasma, use a defined volume (e.g., 500 µL).
-
Add a known amount of the this compound internal standard solution to the sample.
-
Add 1.0 mL of Reagent 1 to each tube.
-
Seal the tubes tightly, vortex briefly, and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[5]
-
-
Methylation:
-
Extraction:
-
Base Wash:
-
Silylation (for Hydroxylated Fatty Acids):
-
Evaporate the solvent from the dried extract under a gentle stream of nitrogen.
-
Add 50-100 µL of the silylation reagent (BSTFA + 1% TMCS).
-
Seal the tube and heat at 60-70°C for 20-30 minutes.
-
The sample is now ready for GC injection.
-
Data Presentation
Quantitative Data Summary
The following table provides an example of the quantitative data that can be obtained using this compound as an internal standard. Actual values will vary depending on the specific instrumentation and analytical conditions.
| Parameter | Expected Performance |
| Retention Time | Dependent on GC column and temperature program. The hydroxyl group increases polarity, leading to longer retention times on polar columns compared to non-hydroxylated FAMEs of the same chain length.[6] A silyl (B83357) derivative will decrease polarity and elution temperature.[6] |
| Linearity (r²) | > 0.99 for a calibration curve ranging from 1 to 100 µg/mL. |
| Precision (Coefficient of Variation) | 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L for 3-hydroxy fatty acids.[2] |
| Limit of Detection (LOD) | Dependent on the detector; typically in the low ng/mL to pg/mL range for GC-MS. |
| Characteristic Mass Fragments (m/z) for TMS-derivatized 3-hydroxy FAMEs | A base peak at m/z 103 is characteristic for 3-hydroxy fatty acid methyl esters.[3] For quantitation, specific ions are monitored, for example, m/z 233 for the unlabeled 3-hydroxy fragment.[2] |
Visualizations
References
Investigating Methyl 3-hydroxytridecanoate in Microbiology: Application Notes and Protocols for Novel Antimicrobial Development
For Researchers, Scientists, and Drug Development Professionals
While direct research on the microbiological applications of Methyl 3-hydroxytridecanoate is limited, extensive studies on its close structural analogs—short-chain 3-hydroxy fatty acid methyl esters (3-OH FAMEs)—provide a strong rationale for its investigation as a potential antimicrobial, anti-biofilm, and quorum sensing modulating agent. This document outlines potential applications and detailed experimental protocols based on the activities of these analogous compounds, offering a foundational guide for researchers exploring the therapeutic potential of this compound.
Application Notes
This compound belongs to the class of 3-hydroxy fatty acid methyl esters, which are increasingly recognized for their significant roles in microbial physiology and communication. Based on evidence from structurally similar molecules, research into this compound could yield promising results in the following areas:
-
Anti-Biofilm Agent: Biofilms are a primary mechanism for antibiotic resistance and persistent infections. A close analog, methyl 3-hydroxyoctadecanoate , has been identified as an effective inhibitor of biofilm formation in Staphylococcus epidermidis[1]. This suggests that this compound may possess similar capabilities to disrupt or prevent the formation of biofilms by pathogenic bacteria, making it a candidate for developing novel therapies targeting biofilm-related infections.
-
Quorum Sensing (QS) Modulation: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence gene expression, biofilm formation, and other collective behaviors[2]. Another close analog, (R)-methyl 3-hydroxymyristate (methyl 3-hydroxytetradecanoate), has been identified as a crucial quorum-sensing signal molecule in the plant pathogen Ralstonia solanacearum[3]. This indicates that this compound could function as either a QS signaling molecule or, more therapeutically, as a competitive inhibitor of QS receptors, thereby disrupting bacterial pathogenesis. The unesterified form, 3-hydroxy fatty acids, have also been implicated in the quorum sensing mechanisms of the fungus Candida albicans[2].
-
Broad-Spectrum Antimicrobial Activity: Fatty acids and their esters are known to possess broad-spectrum antimicrobial properties[4][5][6]. Their primary mode of action often involves the disruption of the bacterial cell membrane, leading to interference with cellular energy production and eventual cell lysis. While direct minimum inhibitory concentration (MIC) data for this compound is not available, related fatty acid methyl esters have shown efficacy against both Gram-positive and Gram-negative bacteria[4][6].
Quantitative Data from Analogous Compounds
The following table summarizes quantitative data from studies on compounds structurally similar to this compound, providing a basis for estimating its potential efficacy.
| Compound | Application | Target Organism(s) | Effective Concentration / MIC | Reference |
| Methyl 3-hydroxyoctadecanoate | Anti-Biofilm | Staphylococcus epidermidis | Not specified, but active fractions isolated | [1] |
| (R)-methyl 3-hydroxymyristate | Quorum Sensing Signal | Ralstonia solanacearum | Active at nanomolar concentrations | [3] |
| 3-hydroxy fatty acids (general) | Antifungal | Various molds and yeasts | 10 - 100 µg/ml | |
| Tridecanoic acid methyl ester | Antibacterial | Enterococcus faecalis | MIC: 375 µg/ml | [7] |
| Tridecanoic acid methyl ester | Antibacterial | Salmonella enterica serovar Typhimurium | MIC: 375 µg/ml | [7] |
| Tridecanoic acid methyl ester | Antibacterial | Bacillus cereus | MIC: 750 µg/ml | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the microbiological applications of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).
Materials:
-
This compound (M3HT)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving M3HT
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of M3HT in DMSO. For example, dissolve 10 mg of M3HT in 1 mL of DMSO for a 10 mg/mL stock.
-
Serial Dilutions: a. Add 100 µL of sterile MHB to wells 1 through 12 of a 96-well plate. b. Add a calculated volume of the M3HT stock solution to well 1 to achieve the highest desired starting concentration (e.g., 2 µL of a 10 mg/mL stock into 100 µL of broth for a final volume of ~102 µL and concentration of ~196 µg/mL, then remove 2uL to keep volume consistent for serial dilution). c. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (bacteria, no M3HT). e. Well 12 will serve as the negative control (broth only).
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. b. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of M3HT in which no visible turbidity (bacterial growth) is observed.
-
MBC Determination: a. From each well that shows no visible growth, plate 10 µL onto a Mueller-Hinton Agar (B569324) (MHA) plate. b. Incubate the MHA plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in no colony formation, indicating ≥99.9% killing.
Protocol 2: Crystal Violet Anti-Biofilm Assay
This protocol quantifies the ability of this compound to inhibit the formation of bacterial biofilms.
Materials:
-
All materials from Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Plate Setup: Prepare serial dilutions of M3HT in a 96-well plate as described in the MIC protocol (steps 1 & 2), using sub-inhibitory concentrations (e.g., MIC/2, MIC/4, MIC/8).
-
Inoculation: Inoculate the wells with the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours, often without shaking).
-
Washing: a. Carefully discard the liquid content from the wells. b. Gently wash the wells three times with 200 µL of sterile PBS to remove planktonic (non-adherent) bacteria.
-
Fixation: Air-dry the plate or heat-fix at 60°C for 60 minutes.
-
Staining: a. Add 125 µL of 0.1% crystal violet solution to each well. b. Incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. b. Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottomed plate. Measure the absorbance at 550-590 nm using a microplate reader.
-
Analysis: Compare the absorbance of treated wells to the untreated control (well 11) to calculate the percentage of biofilm inhibition.
Protocol 3: Quorum Sensing Inhibition (QSI) Reporter Strain Assay
This protocol uses a biosensor strain (e.g., Chromobacterium violaceum CV026) to screen for QSI activity. This strain produces a purple pigment (violacein) in response to short-chain acyl-homoserine lactones (AHLs), but cannot produce its own. Inhibition of pigment production in the presence of an external AHL indicates QSI.
Materials:
-
Chromobacterium violaceum CV026 biosensor strain
-
Luria-Bertani (LB) agar and broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL) or other appropriate AHL
-
This compound (M3HT)
-
Sterile petri dishes or microtiter plates
Procedure (Agar Diffusion Method):
-
Prepare Plates: Pour LB agar plates.
-
Prepare Overlay: Grow C. violaceum CV026 in LB broth overnight. Add 100 µL of this culture and an appropriate concentration of C6-HSL (e.g., 1 µM) to 5 mL of molten soft LB agar (0.7% agar).
-
Overlay Plates: Pour the soft agar mixture over the surface of the prepared LB agar plates and allow it to solidify.
-
Apply Compound: a. Dissolve M3HT in a suitable solvent (e.g., ethanol (B145695) or DMSO). b. Pipette a small volume (5-10 µL) of the M3HT solution onto a sterile paper disc or directly into a well cut into the agar. c. A solvent-only control should also be applied.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Analysis: A clear, colorless halo around the disc/well against a purple background indicates that M3HT has inhibited violacein (B1683560) production, suggesting QSI activity. The diameter of the halo can be measured to quantify the activity.
References
- 1. Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On mechanism of quorum sensing in Candida albicans by 3(R)-hydroxy-tetradecaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kronika.ac [kronika.ac]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Derivatization of Methyl 3-hydroxytridecanoate for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar molecules containing active hydrogens, such as the hydroxyl group in Methyl 3-hydroxytridecanoate, can be challenging due to poor peak shape, thermal instability, and potential interactions with the GC column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2] This application note provides detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on silylation and acylation methods.
Quantitative Data Summary
The following table summarizes typical quantitative data for the derivatization of hydroxylated fatty acid methyl esters for GC-MS analysis. Please note that specific values may vary depending on the exact experimental conditions, instrumentation, and sample matrix.
| Derivatization Method | Derivatizing Reagent | Typical Reaction Time & Temperature | Typical Yield | Typical Limit of Detection (LOD) | Key Considerations |
| Silylation | BSTFA + 1% TMCS | 60 min at 60-80°C[3][4] | >95% | 0.1 - 10 ng/mL | Reagents are moisture-sensitive.[5] Produces stable trimethylsilyl (B98337) (TMS) ethers.[4] |
| MSTFA | 30-60 min at 60°C | >95% | 0.1 - 10 ng/mL | Considered more volatile than BSTFA derivatives.[5] | |
| Acylation | Acetic Anhydride (B1165640) | 30 min at 70-90°C[6] | >90% | 1 - 20 ng/mL | Can introduce byproducts that may need removal.[6] |
| Trifluoroacetic Anhydride (TFAA) | 15-30 min at room temp. or slightly elevated temp. | >90% | 0.5 - 15 ng/mL | Halogenated anhydrides can be harsh on GC columns.[6] |
Experimental Protocols
Silylation Protocol
Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a commonly used reagent.[4]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps (B75204) and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as silylation reagents are moisture-sensitive.[5] If the sample is in an aqueous solution, it must be dried completely, for instance by lyophilization or under a stream of nitrogen.[5]
-
Reconstitution: Dissolve a known amount of the dried this compound sample in an appropriate volume of anhydrous pyridine or another suitable aprotic solvent in a reaction vial.
-
Derivatization Reaction: Add a molar excess of BSTFA + 1% TMCS to the sample solution. A typical ratio is 50-100 µL of the derivatizing reagent for every 100 µL of sample solution.[4]
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-80°C for 1 hour to ensure complete derivatization.[3][4]
-
Cooling: Allow the reaction vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of the reaction mixture can be directly injected.
Acylation Protocol
Acylation introduces an acyl group to the hydroxyl moiety of this compound, forming an ester derivative. Acetic anhydride is a common and effective acylation reagent.[6]
Materials:
-
This compound sample
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Extraction solvent (e.g., hexane (B92381) or toluene)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Sample Preparation: As with silylation, the sample must be anhydrous.
-
Reconstitution: Dissolve the dried sample in a small volume of pyridine in a reaction vial.
-
Derivatization Reaction: Add an excess of acetic anhydride to the vial. A typical ratio is a 1:1 mixture of pyridine and acetic anhydride (e.g., 50 µL of each).[6]
-
Incubation: Tightly cap the vial, vortex briefly, and heat at 70-90°C for 30 minutes.[6]
-
Cooling and Extraction: After cooling to room temperature, add deionized water and an extraction solvent like hexane or toluene (B28343) to the vial. Vortex thoroughly to extract the acetylated derivative into the organic layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
GC-MS Analysis: The dried organic extract containing the derivatized analyte is ready for GC-MS analysis.
Visualizations
Caption: General workflow for derivatization of this compound for GC-MS analysis.
Caption: Silylation reaction of this compound with BSTFA.
References
Application Notes and Protocols for the Use of Methyl 3-hydroxytridecanoate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Methyl 3-hydroxytridecanoate as an internal standard in the quantitative analysis of hydroxylated fatty acids and other related analytes. This document outlines the rationale for its use, key physical and chemical properties, and detailed protocols for its application in gas chromatography-mass spectrometry (GC-MS) analysis.
Introduction
Accurate quantification of fatty acids and their metabolites is crucial in various fields, including metabolic disease research, oncology, and drug development. The use of an internal standard (IS) is paramount for achieving high accuracy and precision in analytical methods by correcting for variations during sample preparation and analysis. This compound is an excellent choice as an internal standard for the analysis of 3-hydroxy fatty acids and other fatty acid species.
Rationale for Use
This compound is the methyl ester of 3-hydroxytridecanoic acid, a 13-carbon saturated fatty acid with a hydroxyl group at the C-3 position. Its suitability as an internal standard stems from several key characteristics:
-
Non-endogenous Nature: Tridecanoic acid and its hydroxylated forms are odd-chain fatty acids, which are typically absent or present at very low levels in most biological systems. This minimizes the risk of interference from endogenous analytes.
-
Chemical Similarity: As a 3-hydroxy fatty acid methyl ester, it closely mimics the chemical behavior of other saturated and unsaturated 3-hydroxy fatty acids during extraction, derivatization, and chromatographic analysis. This ensures that it experiences similar losses and ionization efficiencies as the analytes of interest.
-
Chromatographic Resolution: It can be well-resolved from other fatty acid methyl esters in a typical GC run, allowing for accurate and independent quantification.
-
Stability: It is a stable compound that is commercially available in high purity.
Physicochemical Properties and Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | 3-HYDROXY C13:0 METHYL ESTER, Tridecanoic acid, 3-hydroxy-, methyl ester | [1] |
| CAS Number | 150024-70-7 | [1] |
| Molecular Formula | C₁₄H₂₈O₃ | [2] |
| Molecular Weight | 244.37 g/mol | [2] |
| Boiling Point (Predicted) | 343.6 ± 15.0 °C | [1] |
| Density (Predicted) | 0.936 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in chloroform, ethyl ether, and DMSO | [1][2] |
| Purity | >98% (commercially available) | [2] |
| Storage Temperature | -20°C | [1] |
Mass Spectrometry Data
The analysis of 3-hydroxy fatty acids by GC-MS typically involves derivatization of the hydroxyl group to form a more volatile and thermally stable compound, such as a trimethylsilyl (B98337) (TMS) ether. The mass spectrum of the TMS derivative of a related compound, Methyl 3-hydroxytetradecanoate, shows a characteristic fragmentation pattern. A key diagnostic ion for 3-hydroxy fatty acid methyl esters is the base peak at m/z 103.[3]
Below is a table summarizing the expected mass spectral data for the TMS derivative of this compound.
| Parameter | Value |
| Derivative | Trimethylsilyl (TMS) ether |
| Expected Molecular Ion (M+) | m/z 316 |
| Key Fragment Ions (m/z) | 103 (Base Peak), [M-15]+, [M-31]+ |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound as an internal standard for the quantitative analysis of 3-hydroxy fatty acids in biological samples by GC-MS.
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound. Dissolve it in 10 mL of a suitable solvent (e.g., hexane (B92381) or chloroform) in a volumetric flask.
-
Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the same solvent to the desired concentration for spiking into samples.
Sample Preparation and Extraction
This protocol is adapted for the analysis of 3-hydroxy fatty acids in plasma or serum.[4]
-
Sample Spiking: To 500 µL of plasma or serum in a glass tube, add a known amount of the this compound working solution.
-
Hydrolysis (for total fatty acids): For the determination of total fatty acids (free and esterified), add 500 µL of 10 M NaOH and incubate for 30 minutes.
-
Acidification: Acidify the sample with 6 M HCl.
-
Extraction: Extract the fatty acids twice with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Drying: Combine the organic layers and evaporate to dryness under a stream of nitrogen.
Derivatization
To improve the volatility and thermal stability for GC analysis, the hydroxyl and carboxyl groups of the fatty acids need to be derivatized. A common method is the formation of trimethylsilyl (TMS) ethers.[4][5]
-
To the dried extract, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]
-
Cap the vial tightly and heat at 60-80°C for 60 minutes.[4][5]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized 3-hydroxy fatty acids. These should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 80°C hold for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[4] |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Spectrometer Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for TMS-Methyl 3-hydroxytridecanoate | m/z 103 (quantifier), [M-15]+ (qualifier) |
Data Analysis and Quantification
Quantitative analysis is performed by constructing a calibration curve using known concentrations of the analyte of interest spiked with a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of fatty acids using an internal standard.
Derivatization Reaction
Caption: Silylation of a 3-hydroxy fatty acid to form a TMS derivative for GC-MS analysis.
References
- 1. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Methyl 3-hydroxytridecanoate in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OH FAs) are signature components of the outer membrane of Gram-negative bacteria, where they are integral to the structure of lipopolysaccharide (LPS), also known as endotoxin. The specific profile of these fatty acids, including the presence and abundance of molecules like 3-hydroxytridecanoic acid, can vary between bacterial species and in response to environmental conditions.[1][2] Accurate quantification of their methyl esters, such as Methyl 3-hydroxytridecanoate, in bacterial cultures is crucial for bacterial identification, studying membrane dynamics, and for the development of novel antimicrobial agents that may target bacterial membrane integrity or related metabolic pathways.[3] This document provides a detailed protocol for the quantification of this compound in bacterial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).
I. Quantitative Data Summary
The following table is a template for presenting quantitative data for this compound and other relevant fatty acid methyl esters (FAMEs) from bacterial cultures. This allows for clear comparison between different bacterial strains or culture conditions.
| Fatty Acid Methyl Ester | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (µg/mg of dry cell weight) - Strain A | Concentration (µg/mg of dry cell weight) - Strain B |
| This compound | e.g., 25.4 | e.g., 175 | e.g., 229 | Value ± SD | Value ± SD |
| Methyl myristate (C14:0) | e.g., 22.1 | e.g., 242 | e.g., 74 | Value ± SD | Value ± SD |
| Methyl palmitate (C16:0) | e.g., 28.5 | e.g., 270 | e.g., 74 | Value ± SD | Value ± SD |
| Internal Standard (e.g., Methyl heptadecanoate) | e.g., 31.2 | e.g., 284 | e.g., 74 | N/A | N/A |
II. Experimental Protocols
This section details the methodology for the extraction, derivatization, and quantification of this compound from bacterial cultures.
A. Materials and Reagents
-
Bacterial Culture: Grown to the desired optical density (e.g., late stationary phase for potential product accumulation).[4]
-
Internal Standard: Methyl heptadecanoate or another odd-chain fatty acid methyl ester (≥99% purity).[4]
-
Reagents for Saponification and Methylation:
-
Reagent 1 (Saponification): 45 g sodium hydroxide (B78521), 150 ml methanol, and 150 ml distilled water.[1]
-
Reagent 2 (Methylation): 325 ml 6.0 N HCl and 275 ml methyl alcohol.[1]
-
Alternative Acidic Methanolysis: Anhydrous 1.25 M HCl in methanol.[4][5]
-
-
Extraction Solvents:
-
Hexane (B92381) (High-resolution gas chromatography grade).[4]
-
Methyl tert-butyl ether.[1]
-
Chloroform.[4]
-
-
Wash Solution: 10.8 g sodium hydroxide dissolved in 900 ml distilled water.[1]
-
Derivatization Agent (for hydroxy FAs): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC Vials and Inserts.
B. Sample Preparation and Extraction
-
Harvesting Cells: Harvest approximately 40 mg of bacterial cells from a culture plate or pellet from a liquid culture.[1] For liquid cultures, centrifuge a known volume of culture and wash the cell pellet with sterile saline. Lyophilize the pellet to obtain the dry cell weight.[6]
-
Saponification: Add 1.0 ml of Reagent 1 to the cell pellet in a glass tube.[1] Securely seal the tube and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes to ensure complete lysis and hydrolysis of lipids.[1]
-
Methylation: Cool the tubes. Add 2.0 ml of Reagent 2.[1] Cap and heat at 80°C for 10 minutes.[1] This step is critical in terms of time and temperature.[1]
-
Extraction: After cooling, add 1.25 ml of a 1:1 mixture of hexane and methyl tert-butyl ether.[1] Gently mix on a rotator for 10 minutes.[1] Centrifuge to separate the phases. The upper organic phase contains the fatty acid methyl esters (FAMEs).[1]
-
Base Wash: Transfer the organic phase to a new tube. Add 3 ml of the dilute NaOH wash solution and tumble for 5 minutes.[1][7] This step helps to reduce contamination and prolong column life.[1][7]
-
Final Sample: After a brief centrifugation, transfer the upper organic layer to a GC vial for analysis.[1]
C. Silylation for Hydroxy Fatty Acids (Optional but Recommended)
To improve the chromatographic properties of 3-hydroxy FAMEs and prevent peak tailing, a silylation step can be performed.[7][8]
-
Evaporate the extracted FAMEs to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
D. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890 GC or equivalent.[4]
-
Column: A phenyl methyl silicone fused silica (B1680970) capillary column (e.g., 25m x 0.2mm) is suitable.[1]
-
Injection: 1 µl injection with a split ratio (e.g., 10:1).[4][7]
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.[9]
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.
-
E. Quantification
Quantification is based on the internal standard method. A calibration curve should be prepared using a certified standard of this compound. The concentration of the analyte is calculated relative to the known concentration of the internal standard added at the beginning of the extraction.[4]
III. Diagrams
Caption: Experimental workflow for the quantification of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-hydroxytridecanoate
Welcome to the technical support center for the synthesis of Methyl 3-hydroxytridecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Reformatsky reaction and the reduction of a β-keto ester . The Reformatsky reaction involves the condensation of an α-halo ester (methyl bromoacetate) with an aldehyde (undecanal) in the presence of metallic zinc. The reduction method involves the stereoselective reduction of methyl 3-oxotridecanoate, typically using a hydride reducing agent like sodium borohydride (B1222165).
Q2: I am observing low yields in my Reformatsky reaction. What are the potential causes?
A2: Low yields in the Reformatsky reaction can stem from several factors. The most common issues include inactive zinc, the presence of moisture in the reagents or glassware, and improper reaction temperature. The organozinc intermediate is highly sensitive to moisture, so ensuring anhydrous conditions is critical. Additionally, the activation of zinc is crucial for the reaction to proceed efficiently.
Q3: My reduction of methyl 3-oxotridecanoate is not going to completion. What troubleshooting steps can I take?
A3: Incomplete reduction of the β-keto ester can be due to several factors. The reactivity of the reducing agent, the solvent system, and the reaction temperature all play a crucial role. For instance, sodium borohydride (NaBH₄) is a mild reducing agent and its reactivity can be influenced by the solvent. If you are observing a significant amount of starting material, consider increasing the equivalents of the reducing agent, extending the reaction time, or using a more potent reducing agent if compatible with other functional groups.
Q4: What are the common side products to expect in the synthesis of this compound?
A4: In the Reformatsky reaction , common side products can include the self-condensation product of methyl bromoacetate (B1195939) and the dehydrated α,β-unsaturated ester. In the reduction of methyl 3-oxotridecanoate , if the reaction conditions are not optimized, you may observe the formation of diastereomers if a chiral center is introduced. Incomplete reduction will also leave unreacted starting material.
Q5: How can I best purify the final this compound product?
A5: After an aqueous workup to remove metal salts and water-soluble impurities, the crude product can be purified by column chromatography on silica (B1680970) gel. Given the long alkyl chain of this compound, a solvent system with a relatively low polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is typically effective. Vacuum distillation can also be an option, but care must be taken to avoid high temperatures which could lead to dehydration of the β-hydroxy ester.
Troubleshooting Guides
Challenges in the Reformatsky Reaction
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive zinc surface (oxide layer). | Activate the zinc prior to the reaction. Common methods include washing with dilute HCl, treatment with iodine, or using 1,2-dibromoethane. |
| Low yield of β-hydroxy ester | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents. |
| Incorrect reaction temperature. | The formation of the organozinc reagent and its subsequent reaction are temperature-sensitive. Optimize the temperature; gentle warming might be needed for initiation, followed by maintaining a controlled temperature for the reaction. | |
| Formation of α,β-unsaturated ester | Dehydration of the β-hydroxy ester product. | This can occur under acidic conditions or at elevated temperatures during workup or purification. Use mild acidic conditions for quenching and avoid excessive heat. |
| Formation of self-condensation products | The organozinc reagent reacts with another molecule of the α-halo ester. | Add the solution of the aldehyde and α-halo ester slowly to the activated zinc suspension to maintain a low concentration of the organozinc reagent. |
Challenges in the Reduction of Methyl 3-oxotridecanoate
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient reducing agent. | Increase the molar equivalents of the reducing agent (e.g., NaBH₄). |
| Low reactivity of the reducing agent. | The reactivity of NaBH₄ can be enhanced by the addition of certain additives or by changing the solvent system. For example, using methanol (B129727) as a solvent can increase its reducing power compared to aprotic solvents. | |
| Reaction time is too short. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. | |
| Low diastereoselectivity (if applicable) | Suboptimal choice of reducing agent or reaction conditions. | For stereoselective reductions, the choice of a bulky reducing agent and low reaction temperatures (-78 °C) often favor the formation of one diastereomer. Chelating agents can also be used to control the stereochemical outcome. |
| Difficult product isolation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation. |
Data Presentation
The yield and purity of this compound are highly dependent on the reaction conditions. The following table provides an illustrative guide to how different parameters can influence the outcome of the synthesis. Note: This is a generalized representation; optimal conditions should be determined experimentally.
| Synthesis Route | Parameter | Condition A | Condition B | Expected Outcome |
| Reformatsky Reaction | Zinc Activation | No activation | Activation with I₂ | Condition B will lead to a significantly higher yield. |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF often gives better yields due to its higher boiling point and better solvation properties. | |
| Temperature | Room Temperature | 50 °C | A moderate increase in temperature can improve the reaction rate and yield, but excessive heat may promote side reactions. | |
| Reduction | Reducing Agent | NaBH₄ | LiAlH₄ | LiAlH₄ is a much stronger reducing agent and will likely lead to a faster and more complete reaction, but with lower chemoselectivity. |
| Solvent | THF | Methanol | NaBH₄ is more reactive in methanol, which can lead to higher yields in shorter reaction times. | |
| Temperature | Room Temperature | -78 °C | Lower temperatures are crucial for achieving high diastereoselectivity in stereoselective reductions. |
Experimental Protocols
Method 1: Synthesis of this compound via Reformatsky Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl bromoacetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under an inert atmosphere until the iodine color disappears, indicating zinc activation.
-
Initiation: Add a small amount of a solution of undecanal (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a color change and gentle reflux.
-
Addition: Once the reaction has started, add the remainder of the undecanal and methyl bromoacetate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method 2: Synthesis of this compound via Reduction of Methyl 3-oxotridecanoate
This protocol is a representative procedure and may require optimization.
Materials:
-
Methyl 3-oxotridecanoate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve methyl 3-oxotridecanoate (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of dilute HCl until the effervescence ceases and the pH is slightly acidic.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Caption: Experimental workflow for the Reformatsky synthesis of this compound.
Caption: Experimental workflow for the reduction synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields in the synthesis.
Technical Support Center: Optimizing Methyl 3-hydroxytridecanoate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Methyl 3-hydroxytridecanoate from bacterial cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: I am not getting the expected yield of this compound in my final extract. What could be the issue?
A: Low yield is a common problem with several potential causes throughout the extraction workflow. Consider the following:
-
Inefficient Cell Lysis: The bacterial cell wall and membrane must be adequately disrupted to release the intracellular contents, including the target compound.
-
Solution: Ensure your cell disruption method (e.g., sonication, bead beating, French press) is optimized for your specific bacterial strain. Some Gram-positive bacteria may require more rigorous disruption methods than Gram-negative bacteria.
-
-
Suboptimal Solvent Selection: The choice of solvent is critical for efficiently dissolving and extracting this compound.
-
Solution: While chloroform (B151607) is a common solvent for lipid extraction, a mixture of chloroform and methanol (B129727) can be more effective.[1] Consider trying different solvent systems, such as hexane (B92381) or ethyl acetate, to see which provides the best yield for your specific application.
-
-
Incomplete Methylation: If you are quantifying 3-hydroxytridecanoic acid via gas chromatography (GC), it must first be converted to its volatile methyl ester form (this compound).
-
Degradation of the Target Molecule: The stability of this compound can be affected by harsh experimental conditions.
-
Solution: Avoid prolonged exposure to high temperatures or extreme pH levels during extraction and derivatization.
-
Issue 2: Poor Reproducibility of Results
Q: My extraction yields for this compound are inconsistent between experiments. How can I improve reproducibility?
A: Poor reproducibility often stems from minor variations in the experimental protocol. To improve consistency:
-
Standardize Cell Growth and Harvesting: Ensure that bacterial cultures are grown to the same optical density and growth phase for each experiment.[1] The timing of harvest can significantly impact the cellular concentration of lipids.
-
Precise Reagent Preparation and Handling: Use fresh, high-purity solvents and reagents for each experiment. Inconsistent reagent quality can lead to variable results.
-
Consistent Sample Handling: Treat all samples identically throughout the extraction process. This includes consistent vortexing times, incubation temperatures, and phase separation techniques.
-
Use of an Internal Standard: Incorporating an internal standard, such as a non-native odd-chain fatty acid, early in the extraction process can help to normalize for losses during sample preparation and analysis.[2]
Issue 3: Contamination of the Final Extract
Q: My final extract appears to be contaminated with other cellular components, which is interfering with downstream analysis. How can I improve the purity?
A: Contamination is a common issue that can often be resolved with additional purification steps:
-
Thorough Cell Washing: Before cell disruption, wash the bacterial pellet with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual growth media.[1]
-
Effective Phase Separation: During liquid-liquid extraction (e.g., using the Bligh-Dyer method), ensure a clean separation of the organic and aqueous phases.[1] Avoid carrying over any of the aqueous layer or the proteinaceous interface with the organic phase.
-
Post-Extraction Cleanup: Consider using solid-phase extraction (SPE) or column chromatography to further purify the extract and remove interfering compounds before final analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting lipids like this compound from bacteria?
A1: The most widely used method for bacterial lipid extraction is solvent extraction. The Bligh-Dyer method, which uses a chloroform-methanol-water solvent system to partition lipids into an organic phase, is a classic and effective approach.[1]
Q2: Why is methylation necessary for the analysis of 3-hydroxytridecanoic acid?
A2: 3-hydroxytridecanoic acid is a non-volatile compound. For analysis by gas chromatography (GC), it needs to be chemically modified into a more volatile form. Methylation converts the carboxylic acid group into a methyl ester (this compound), which is sufficiently volatile for GC analysis.[2][3]
Q3: What are the critical parameters to consider when optimizing the extraction protocol?
A3: Key parameters for optimization include the choice of solvent, the cell disruption method, the duration and temperature of extraction, and the conditions for the methylation reaction (if applicable).[4]
Q4: Can I quantify this compound without using GC-MS?
A4: While GC-MS is the gold standard for quantification, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can also be used.[5] However, this may require different sample preparation and derivatization strategies.
Q5: Which bacterial species are known to produce 3-hydroxy fatty acids?
A5: Many bacterial species produce 3-hydroxy fatty acids as components of their cell membranes (lipopolysaccharides in Gram-negative bacteria) or as storage compounds (polyhydroxyalkanoates). Pseudomonas aeruginosa is a well-studied bacterium known to produce a variety of 3-hydroxy fatty acids.[6]
Data Presentation
Table 1: Comparison of Solvent Systems for Lipid Extraction
| Solvent System | Relative Yield of Total Lipids | Purity of Extract | Notes |
| Chloroform:Methanol (2:1, v/v) | High | Good | Effective for a broad range of lipids. |
| Hexane:Isopropanol (3:2, v/v) | Moderate-High | Good | A less toxic alternative to chloroform. |
| Ethyl Acetate | Moderate | Moderate | A "greener" solvent alternative. |
| Dichloromethane:Methanol (2:1, v/v) | High | Good | Can be a substitute for chloroform-based methods. |
Note: Relative yields and purity can vary depending on the bacterial species and specific experimental conditions.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Column | HP-5MS or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 80°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Detection Mode | Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) |
Note: These are starting parameters and may require optimization for your specific instrument.
Experimental Protocols
Protocol 1: Extraction and Methylation of 3-hydroxytridecanoic Acid from Bacterial Culture
-
Cell Harvesting and Washing:
-
Harvest bacterial culture (e.g., 50 mL) in late stationary phase by centrifugation (e.g., 5000 x g for 10 minutes).
-
Discard the supernatant and wash the cell pellet twice with 10 mL of phosphate-buffered saline (PBS).
-
-
Cell Lysis:
-
Resuspend the cell pellet in 5 mL of a suitable buffer.
-
Disrupt the cells using an appropriate method (e.g., sonication on ice with 10-second bursts followed by 30-second cooling periods for a total of 5 minutes of sonication).
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
To the lysed cell suspension, add 10 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 5 mL of chloroform and vortex for 1 minute.
-
Add 5 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer into a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
-
Acid-Catalyzed Methylation:
-
Extraction of Methyl Esters:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving NMR Resolution for Methyl 3-hydroxytridecanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the resolution of Nuclear Magnetic Resonance (NMR) spectra for Methyl 3-hydroxytridecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR signals for this compound?
A1: The resolution of your NMR spectrum can be assessed by comparing it to expected chemical shifts. While the exact peak positions can vary slightly based on the solvent and concentration, the following table summarizes the predicted and literature-derived signals for this compound (C₁₄H₂₈O₃).[1][2][3] Poor resolution often manifests as broad, overlapping signals, especially in the C4-C12 region.
Data Presentation: Predicted NMR Chemical Shifts for this compound
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | ¹H Multiplicity | Notes |
| C13-CH₃ | ~0.88 | ~14.1 | Triplet (t) | Terminal methyl group of the alkyl chain. |
| C4-C12 -(CH₂)₉- | ~1.20 - 1.45 | ~22.7 - 31.9 | Broad Multiplet | The main challenge for resolution lies in this crowded region. |
| C2 -CH₂- | ~2.40 - 2.50 | ~41.0 | Doublet of Doublets (dd) | Methylene (B1212753) group adjacent to the ester carbonyl. |
| C3 -CH(OH)- | ~4.00 | ~68.1 | Multiplet (m) | Chiral center; coupling to protons on C2 and C4. |
| C1 -COOCH₃ | ~3.70 | ~51.6 | Singlet (s) | Methyl ester group. |
| C1 -C=O | - | ~172.5 | - | Ester carbonyl carbon. |
| C3 -OH | Variable | - | Broad Singlet (br s) | Position is concentration and solvent dependent; may exchange with D₂O. |
Q2: My spectrum shows very broad peaks across all signals. What are the most common causes?
A2: Widespread peak broadening is typically due to issues with either the sample preparation or the instrument's magnetic field homogeneity. Before adjusting complex acquisition parameters, always check the following:
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Shimming: This is the most critical factor. The magnetic field must be homogenous across the sample volume. Always perform a thorough shimming procedure, adjusting both on-axis (Z1, Z2) and off-axis shims.[4]
-
Sample Concentration: A sample that is too concentrated will be viscous, leading to slower molecular tumbling and broader lines. Try diluting your sample.
-
Sample Solubility: Ensure your compound is fully dissolved. Any suspended particles or precipitation will destroy field homogeneity and result in extremely broad peaks.[4]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. Ensure your glassware is scrupulously clean.
Q3: The aliphatic signals for the long alkyl chain (C4-C12) are an unresolved "hump." How can I improve this?
A3: Resolving the individual methylene groups in the long chain of this compound is challenging due to their similar chemical environments.
-
Use a Higher Field Spectrometer: The most effective solution is to use an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz or above). Higher fields increase the chemical shift dispersion, spreading the signals further apart.[5]
-
Temperature Optimization: Acquiring the spectrum at a higher temperature can sometimes improve resolution by changing molecular conformations and decreasing solvent viscosity. However, be mindful of potential sample degradation.
-
2D NMR Techniques: While it doesn't improve the 1D spectrum, a 2D experiment like HSQC (Heteronuclear Single Quantum Coherence) can resolve the issue. It correlates each proton to its attached carbon, spreading the signals into a second dimension and allowing for the clear identification of individual CH₂ groups.
Q4: The signals for the protons on C2 and C3 are overlapping. What specific steps can I take to resolve their splitting patterns?
A4: Resolving the C2 methylene (a doublet of doublets) and the C3 methine (a multiplet) is crucial for structural confirmation.
-
Optimize Acquisition Time (AT): The acquisition time directly impacts digital resolution. For resolving fine coupling patterns, ensure your acquisition time is sufficiently long (e.g., 2-4 seconds). This will result in narrower spectral lines.
-
Change NMR Solvent: Sometimes, changing the solvent (e.g., from Chloroform-d to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of nearby protons enough to resolve their signals.[6] Aromatic solvents like Benzene-d₆ can induce significant shifts due to anisotropic effects.
-
Chemical Shift Reagents: In complex cases, adding a small amount of a paramagnetic lanthanide shift reagent can be used. These reagents coordinate to the hydroxyl group and induce large changes in the chemical shifts of nearby protons, often spreading them out significantly.
Troubleshooting Workflow and Guide
If you are encountering poor resolution in your NMR spectra, follow this logical workflow to diagnose and solve the issue. The process starts with the simplest and most common fixes related to sample preparation and basic instrument calibration before moving to more advanced parameter optimization.
References
troubleshooting peak tailing in "Methyl 3-hydroxytridecanoate" GC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the Gas Chromatography (GC) analysis of Methyl 3-hydroxytridecanoate.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in GC analysis where asymmetrical peaks with a "tail" are observed. This can lead to poor resolution and inaccurate quantification.[1][2] This guide provides a step-by-step approach to identify and resolve the root cause of peak tailing.
Q1: My chromatogram shows peak tailing. Where do I start?
The first step is to determine the extent of the problem by observing your chromatogram. This initial observation can provide crucial clues about the cause.[3]
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Are all peaks tailing, including the solvent peak? This usually indicates a physical or mechanical issue in the GC system, such as a disruption in the carrier gas flow path.[3][4][5]
-
Is only the this compound peak (and other polar compounds) tailing? This suggests a chemical interaction between your analyte and active sites within the system.[3][4] The hydroxyl (-OH) group on your analyte makes it polar and prone to such interactions.[6]
Q2: All the peaks in my chromatogram are tailing. What should I check?
When all peaks are affected, the problem is likely indiscriminate and related to the physical setup of the GC system.[3] Follow these steps to diagnose the issue:
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Check the Column Installation: An improperly installed column is a frequent cause of peak tailing.[5]
-
Poor Column Cut: The column end should have a clean, square cut. A jagged or uneven cut can cause turbulence in the flow path, leading to tailing.[1][5] Re-cut the column end using a ceramic scoring wafer or other appropriate tool.
-
Incorrect Position: Ensure the column is inserted to the correct depth in both the inlet and the detector, according to the manufacturer's instructions.[1][7] Incorrect positioning can create dead volumes where the sample can be held up.[5]
-
-
Inspect for Leaks: Leaks in the system can disrupt the carrier gas flow and pressure, leading to distorted peaks. Check all fittings and connections, especially the septum and ferrules.
-
Examine the Inlet: Even if the issue appears physical, a severely contaminated inlet can affect all peaks.
Q3: Only my this compound peak is tailing. What is the cause?
This scenario strongly points to secondary chemical interactions between your polar analyte and active sites in the GC system.[6] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on glass or silica (B1680970) surfaces.
-
Inlet Contamination and Activity: The inlet is the most common source of active sites.
-
Column Contamination: The front section of the GC column can accumulate non-volatile matrix components, leading to the creation of active sites.[4][10]
-
Inappropriate Column Choice: The stationary phase of the column may not be suitable for your analyte.
Q4: I've tried the basic maintenance steps, but the peak tailing persists. What else can I do?
If basic maintenance doesn't solve the problem, you may need to consider method optimization or sample modification.
-
Derivatization: This is a highly effective solution for polar analytes like this compound. Derivatization chemically modifies the analyte to make it more volatile and less polar.[14][15] By capping the active hydrogen on the hydroxyl group, interactions with active sites are prevented.[15] Silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a common and effective technique.[16]
-
Optimize Inlet Temperature: If the inlet temperature is too low, your high-boiling point analyte may not vaporize completely or quickly, leading to tailing.[13] A typical starting point is 250 °C, but this may need to be optimized.[13][17]
-
Check Carrier Gas Flow Rate: An optimal flow rate is necessary for sharp peaks. If the flow is too low, band broadening and tailing can increase.[13]
-
Consider Sample Overload: Injecting too much sample can overload the column, leading to peak distortion.[1][18] Try diluting your sample or increasing the split ratio.[10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing issues.
Frequently Asked Questions (FAQs)
Q5: What type of GC column is best for analyzing this compound?
For the analysis of fatty acid methyl esters (FAMEs), polar stationary phases are generally recommended.[13]
-
Highly Polar Columns: Cyanopropyl silicone columns (e.g., HP-88, CP-Sil 88, SP-2560) are specifically designed for FAME analysis and provide excellent separation.[17][19]
-
Mid- to High-Polarity Columns: Polyethylene glycol (PEG) columns (e.g., DB-WAX, HP-INNOWax) are also frequently used.[17][19]
If you are analyzing the silylated (TMS) derivative of this compound, low-polarity to moderately-polar siloxane-based columns are recommended, as highly polar phases with hydroxyl groups (like WAX columns) can react with the derivatizing reagent or the derivative itself.[16]
Q6: Do I need to derivatize this compound for GC analysis?
While not strictly mandatory, derivatization is highly recommended. The hydroxyl group makes the molecule polar, leading to a high likelihood of peak tailing due to interactions with active sites in the GC system.[15] Derivatization converts the polar -OH group into a less polar, more volatile group, which significantly improves peak shape, reduces tailing, and enhances sensitivity.[14][16] Silylation is a common derivatization technique for this purpose.[16]
Q7: What are typical GC parameters for this type of analysis?
The optimal parameters will depend on your specific instrument and column. However, the following table provides a good starting point based on established methods for FAME analysis.[17]
| Parameter | Typical Value | Purpose |
| Column | Highly Polar (e.g., HP-88, 100 m x 0.25 mm x 0.20 µm) | Provides selectivity for separating FAMEs based on chain length, unsaturation, and isomerism.[17][19] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte.[13][17] |
| Injection Volume | 1 µL | A standard volume to avoid column overload.[17] |
| Split Ratio | 50:1 to 100:1 | Prevents column overload and ensures sharp peaks for concentrated samples.[17] |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. Hydrogen can provide faster analysis times.[17] |
| Oven Program | Example: Hold at 50°C for 1 min, ramp 25°C/min to 175°C, then 4°C/min to 230°C, hold. | Separates components based on their boiling points and interaction with the stationary phase.[17] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust for quantification. MS provides identification based on mass-to-charge ratio.[17][20] |
| Detector Temperature | 280 °C | Prevents condensation of the analyte as it elutes from the column.[17] |
Experimental Protocol: Derivatization and GC Analysis
This section provides a general protocol for the analysis of 3-hydroxy fatty acids, including the critical derivatization step. This protocol is adapted from methodologies used for analyzing hydroxylated fatty acids.[20][21]
1. Sample Preparation (Hydrolysis and Extraction)
If your sample contains bound 3-hydroxytridecanoic acid (e.g., in lipids), a hydrolysis step is required first to release the free fatty acid. This is followed by methylation to create the FAME.
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Hydrolysis (Optional): To 500 µL of sample (e.g., plasma), add 500 µL of 10 M NaOH. Heat for 30 minutes to hydrolyze esters.[20]
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Acidification: Acidify the sample with HCl.[20]
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Extraction: Extract the fatty acids twice with 3 mL of an organic solvent like ethyl acetate.[20]
-
Drying: Evaporate the solvent under a stream of nitrogen.
2. Derivatization (Silylation)
This step converts the hydroxyl group to a trimethylsilyl (TMS) ether, which is crucial for good chromatography.
-
Reagent Preparation: Use a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[14]
-
Reaction: Add the silylating reagent to the dried extract. Cap the vial tightly and heat at 60-80°C for 15-30 minutes to ensure the reaction goes to completion.
-
Analysis: The sample is now ready for injection into the GC-MS.
3. GC-MS Analysis
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Instrument Setup: Use the parameters outlined in the data table above as a starting point.
-
Injection: Inject 1 µL of the derivatized sample onto the GC column.
-
Data Acquisition: Acquire data, ensuring to monitor for the characteristic ions of the TMS-derivatized this compound if using a mass spectrometer.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 9. chromforum.org [chromforum.org]
- 10. benchchem.com [benchchem.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 19. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. lipidmaps.org [lipidmaps.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Derivatization for Methyl 3-hydroxytridecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Methyl 3-hydroxytridecanoate for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
This compound already has its carboxylic acid group esterified. However, the presence of a free hydroxyl (-OH) group makes the molecule polar. This polarity can lead to several issues during GC analysis, including poor peak shape (tailing), low volatility, and potential thermal degradation in the hot injector port.[1][2] Derivatization targets this active hydrogen on the hydroxyl group, replacing it with a non-polar group. This process increases the molecule's volatility and thermal stability, resulting in improved chromatographic separation, better peak symmetry, and enhanced detection sensitivity.[2][3]
Q2: What are the most common derivatization methods for this compound?
The most widely used and effective method for derivatizing the hydroxyl group in this compound is silylation .[3] This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3]
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Silylation: This method is highly effective for hydroxyl groups. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] These reagents are highly reactive and their by-products are volatile, causing minimal interference in the chromatogram.[4] A catalyst, such as 1% Trimethylchlorosilane (TMCS), is often added to BSTFA to increase its reactivity, especially for hindered hydroxyls.[6][7]
Q3: Which silylating reagent should I choose: BSTFA or MSTFA?
Both BSTFA and MSTFA are excellent choices for silylating hydroxyl groups.
-
BSTFA is a very versatile and powerful silylating reagent that reacts rapidly and completely with a wide range of polar compounds.[3] It is often used with a TMCS catalyst for moderately hindered compounds.[3]
-
MSTFA is considered one of the most important silylating reagents because its by-products are more volatile than those of BSTFA, which can be advantageous for identifying compounds that might otherwise be obscured in the GC analysis.
For most applications involving this compound, either reagent, particularly when mixed with 1% TMCS, will produce the desired stable and volatile TMS-ether derivative. The choice may depend on laboratory availability or specific matrix components.
Experimental Workflow and Protocols
A typical workflow for the derivatization and analysis of this compound involves sample preparation, the derivatization reaction, and subsequent GC-MS analysis.
Caption: General workflow for silylation of this compound.
Detailed Protocol: Silylation using BSTFA + 1% TMCS
This protocol is a general guideline and may require optimization based on your specific sample matrix and instrumentation.[4][7]
Materials:
-
Dried sample containing this compound
-
Aprotic solvent (e.g., acetonitrile, pyridine, dichloromethane)
-
BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[4][7] If the sample is aqueous, evaporate it to dryness under a stream of nitrogen or by lyophilization.[4]
-
Dissolution: Dissolve the dried sample in a suitable aprotic solvent inside an autosampler vial.
-
Reagent Addition: Add a molar excess of the silylating agent (BSTFA + 1% TMCS) to the sample vial. For example, for a 100 µL sample, add 50 µL of the reagent.[4]
-
Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds.[4]
-
Heating: Place the vial in a heating block or oven set to 60°C for 60 minutes.[4][7] Note: Optimal time and temperature may vary depending on the analyte concentration and matrix.[4]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for direct injection into the GC-MS system. If needed, the sample can be diluted with a solvent like dichloromethane (B109758) before analysis.[7]
Optimization of Silylation Conditions
The efficiency of the derivatization reaction depends on several factors. The following table summarizes key parameters that can be optimized.
| Parameter | Typical Range | Recommendation | Rationale & Notes |
| Reagent | BSTFA, MSTFA (+/- 1% TMCS) | BSTFA + 1% TMCS | TMCS acts as a catalyst, increasing the reactivity of BSTFA, ensuring a more complete reaction for the secondary hydroxyl group.[3][6] |
| Temperature | 30°C - 90°C | 60°C - 70°C | Heating is often required to drive the reaction to completion, but excessive temperatures (>100°C) can lead to sample degradation.[3][8] |
| Time | 15 - 120 minutes | 60 minutes | Derivatization time should be optimized to ensure the reaction goes to completion. Analyze aliquots at different time points to find the minimum time required for maximum product formation.[1][3][4] |
| Reagent Volume | 2:1 to 10:1 molar excess | ~10x molar excess | A sufficient excess of the silylating reagent is crucial to drive the reaction equilibrium towards the product side.[3][4] |
| Solvent | Pyridine, Acetonitrile, Dichloromethane | Pyridine or Acetonitrile | The solvent must be aprotic (free of active hydrogens) and able to dissolve the analyte. Pyridine can also act as a catalyst.[9] |
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization of this compound.
Caption: Troubleshooting logic for common derivatization issues.
Q: I'm seeing a tailing peak for my derivatized analyte. What is the cause and how can I fix it?
A: Peak tailing is a classic sign that there are still active hydroxyl groups interacting with the GC column.[4] This points to two primary causes:
-
Incomplete Derivatization: The reaction has not gone to completion, leaving underivatized this compound.
-
Active Sites in the GC System: The GC inlet liner or the front end of the analytical column may have active sites that interact with your analyte, even if derivatization is complete.
-
Solution: Use a deactivated inlet liner. If the problem persists, you may need to trim the first few centimeters off your GC column or bake it out according to the manufacturer's instructions.
-
Q: My derivatization yield is very low, or I see no product peak at all. What went wrong?
A: A low or non-existent product peak is usually due to a fundamental problem with the reaction chemistry.
-
Moisture Contamination: Silylating reagents are extremely sensitive to moisture and will preferentially react with water over your analyte.[4][7]
-
Degraded Reagent: Silylating reagents have a limited shelf life, especially after the vial has been opened and exposed to atmospheric moisture.
-
Solution: Use a fresh vial of derivatizing reagent. Store reagents under dry conditions (e.g., in a desiccator) and tightly capped.[10]
-
-
Insufficient Reaction Conditions: The time, temperature, or amount of reagent may be insufficient.
-
Solution: Systematically increase the temperature, time, and reagent-to-sample ratio to find the optimal conditions.[1]
-
-
Derivative Instability: TMS derivatives can be susceptible to hydrolysis and have limited stability over time.[4]
-
Solution: Analyze your samples as soon as possible after derivatization, ideally within the same day.[4]
-
Q: I see many unexpected peaks in my chromatogram after derivatization. What are they?
A: Extraneous peaks can come from the reagent itself or from contaminants.
-
Reagent Artifacts: The derivatization reagent and its by-products are volatile and will appear in the chromatogram.[4]
-
Sample Contamination: The extra peaks may be other reactive compounds in your sample matrix that have also been derivatized.
-
Solution: If the matrix is complex, consider an additional sample cleanup step (e.g., Solid Phase Extraction - SPE) before the derivatization step to isolate the analyte of interest.
-
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. csqanalytics.com [csqanalytics.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
overcoming matrix effects in "Methyl 3-hydroxytridecanoate" quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Methyl 3-hydroxytridecanoate.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the analysis of this compound, focusing on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
-
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?
-
Answer: Poor peak shape can be attributed to several factors:
-
Active Sites in the Inlet or Column: Active sites can interact with the analyte, causing tailing.
-
Column Contamination: Buildup of non-volatile matrix components can degrade chromatographic performance.
-
Solution: Regularly bake out the column according to the manufacturer's instructions. If contamination is severe, trimming the column or using a guard column can help.
-
-
Inappropriate Injection Temperature: An injection temperature that is too low can cause slow volatilization and peak fronting, while a temperature that is too high can cause analyte degradation.
-
Solution: Optimize the injection temperature for this compound. A good starting point is typically 250°C.
-
-
Improper Derivatization: Incomplete derivatization of the hydroxyl group can lead to peak tailing.
-
Solution: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.
-
-
Issue 2: High Signal Variability Between Replicates
-
Question: I am observing significant variation in the signal intensity of this compound across my replicate injections. What could be causing this?
-
Answer: High signal variability is often a result of inconsistent matrix effects or sample preparation.
-
Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between samples if the matrix composition is not uniform.
-
Solution: The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute and experience similar matrix effects as the analyte, allowing for accurate normalization of the signal.[1]
-
-
Poor Sample Homogeneity: If the sample is not properly mixed before extraction, the concentration of the analyte and interfering matrix components can vary.
-
Solution: Ensure thorough vortexing or homogenization of the sample before taking an aliquot for extraction.[1]
-
-
Inconsistent Injection Volume: A malfunctioning autosampler can lead to variable injection volumes.
-
Solution: Perform regular maintenance on the autosampler and check for proper operation.[1]
-
-
Issue 3: Low Analyte Recovery
-
Question: My recovery of this compound is consistently low. How can I improve it?
-
Answer: Low recovery can stem from inefficient extraction, degradation of the analyte, or losses during sample handling.
-
Inefficient Extraction: The chosen extraction method may not be optimal for this compound from the specific biological matrix.
-
Solution: Compare different liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols. For plasma or serum, a Folch or Bligh & Dyer extraction is a good starting point. For SPE, the choice of sorbent and elution solvents is critical and may require optimization.
-
-
Analyte Degradation: this compound may be susceptible to degradation during sample processing, especially at high temperatures or extreme pH.
-
Solution: Keep samples on ice during processing and avoid prolonged exposure to harsh conditions. The use of antioxidants like butylated hydroxytoluene (BHT) during extraction can prevent oxidative degradation.[3]
-
-
Losses During Solvent Evaporation: During the solvent evaporation step, volatile analytes can be lost.
-
Solution: Use a gentle stream of nitrogen for evaporation and avoid complete dryness if possible. Reconstitute the sample immediately after the solvent has evaporated.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. In biological matrices like plasma or serum, common sources of matrix effects include phospholipids (B1166683), salts, and proteins.[1]
Q2: How can I assess the presence and extent of matrix effects in my analysis?
A2: The "gold standard" method for quantitatively assessing matrix effects is the post-extraction spike comparison.[1] This involves comparing the signal response of this compound spiked into a pre-extracted blank matrix with the response of a neat standard solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Standard)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is often considered acceptable, suggesting minimal matrix effects.[1]
Q3: What is the best internal standard for quantifying this compound?
A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and experience the same degree of matrix effects. This allows for the most accurate correction of signal variability and loss during sample workup.
Q4: Which analytical technique is better for quantifying this compound: GC-MS or LC-MS/MS?
A4: Both GC-MS and LC-MS/MS can be used for the quantification of this compound, and the choice depends on several factors:
-
GC-MS: This technique often requires derivatization of the hydroxyl group (e.g., silylation) to improve volatility and chromatographic performance. GC-MS can provide excellent sensitivity and resolution.
-
LC-MS/MS: This method may not require derivatization of the hydroxyl group, but derivatization of the carboxyl group can improve sensitivity. LC-MS/MS is generally less prone to issues with thermally labile compounds.
For 3-hydroxy fatty acids, GC-MS after silylation is a well-established and robust method.
Q5: What are the key considerations for sample collection and storage to ensure the stability of this compound?
A5: To maintain sample integrity:
-
Collect samples using appropriate anticoagulants (e.g., EDTA for plasma).
-
Process samples quickly and on ice to minimize enzymatic activity.[3]
-
For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[3]
-
Avoid repeated freeze-thaw cycles.[3]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 3-Hydroxy Fatty Acid Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated with a solvent (e.g., acetonitrile, methanol), and the supernatant containing the analyte is analyzed. | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other matrix components, leading to significant matrix effects. | Variable, often lower than LLE or SPE. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., Folch or Bligh & Dyer methods). | Effective at removing proteins and some salts. Good recovery for a wide range of lipids. | Can be labor-intensive and may not completely remove all interfering phospholipids. | Good to excellent (>80%). |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. | Can provide very clean extracts, significantly reducing matrix effects. Amenable to automation. | Requires method development to optimize the sorbent, wash, and elution steps. Can be more expensive than PPT or LLE. | Excellent (>90% with optimization). |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by GC-MS using Stable Isotope Dilution
This protocol is adapted from the method described by Jones and Bennet for the analysis of 3-hydroxy fatty acids.
1. Sample Preparation and Lipid Extraction: a. To 500 µL of plasma, add a known amount of stable isotope-labeled this compound as an internal standard. b. Perform a liquid-liquid extraction using a modified Folch method: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 2 minutes. d. Add 500 µL of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2000 x g for 10 minutes. f. Carefully collect the lower organic phase (chloroform layer) and transfer to a clean tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization: a. To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Cap the tube tightly and heat at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether derivative. c. Cool the sample to room temperature.
3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. GC Conditions (example):
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes. c. MS Conditions (example):
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound and its stable isotope-labeled internal standard.
4. Quantification: a. Create a calibration curve using standards of this compound with a fixed amount of the internal standard. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. c. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Troubleshooting logic for inaccurate quantification of analytes.
References
Technical Support Center: Gas Chromatography (GC) Analysis of Methyl 3-hydroxytridecanoate
Welcome to our technical support center. This guide provides detailed information and troubleshooting advice for selecting the appropriate Gas Chromatography (GC) column and optimizing the analytical method for the separation of Methyl 3-hydroxytridecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for GC analysis?
This compound is a hydroxylated fatty acid methyl ester (FAME). Its key properties include:
-
Molecular Formula: C₁₄H₂₈O₃[1]
-
Molecular Weight: 244.37 g/mol [1]
-
Polarity: The molecule possesses both polar (hydroxyl and methyl ester groups) and non-polar (long C13 alkyl chain) characteristics, giving it a moderate overall polarity. The presence of the hydroxyl group can lead to peak tailing in GC analysis if not addressed.
Q2: I am seeing significant peak tailing for this compound. What is the likely cause and how can I resolve it?
Peak tailing for this compound is often due to the interaction of the polar hydroxyl group with active sites on the GC column or inlet. To mitigate this, derivatization of the hydroxyl group is highly recommended. Silylation is a common and effective method.[3][4][5]
-
Recommended Derivatization: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as 1% Trimethylchlorosilane (TMCS).[3] This derivatization reduces the polarity of the analyte, decreases its interaction with the stationary phase, and improves peak shape and thermal stability.[4]
Q3: Which type of GC column is best suited for the routine (achiral) analysis of this compound?
For the analysis of FAMEs, including hydroxylated FAMEs, polar stationary phases are generally recommended.[6]
-
Initial Recommendation: A column with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., WAX-type columns) is a good starting point for general analysis.
-
For Higher Resolution: For more complex mixtures or to ensure good separation from other FAMEs, a cyanopropyl silicone stationary phase is recommended. Medium polarity cyanopropyl columns (like a DB-23) offer excellent separation for complex FAMEs.[7] For even greater resolution, especially of isomers, a highly polar cyanopropyl column (e.g., HP-88, CP-Sil 88, or equivalent) is the preferred choice.[7]
Q4: My sample may contain different stereoisomers of this compound. How can I separate them?
The separation of enantiomers requires a chiral GC column. Cyclodextrin-based stationary phases are the industry standard for this purpose.
-
Recommended Chiral Columns: Consider columns with derivatized β-cyclodextrin phases. Examples include columns from the Astec® CHIRALDEX® or Supelco® DEX™ lines.[8] The specific derivative (e.g., permethylated, acetylated) that provides the best separation may need to be determined empirically by screening a few different chiral columns. Derivatization of the hydroxyl group may also be necessary to achieve good chiral separation.[9]
GC Column Selection Guide
The following table summarizes recommended GC columns for the analysis of this compound.
| Analysis Type | Recommended Stationary Phase | Common Column Names | Typical Dimensions | Key Considerations |
| Routine Achiral Analysis | Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax, Omegawax | 30 m x 0.25 mm ID, 0.25 µm film | Good for general-purpose analysis. May not separate all isomers from other FAMEs. |
| High-Resolution Achiral Analysis | Medium-to-High Polarity Cyanopropyl Silicone | DB-23, HP-88, CP-Sil 88, TR-FAME | 30-100 m x 0.25 mm ID, 0.15-0.25 µm film | Excellent for complex mixtures and separation of cis/trans isomers of other FAMEs.[7][10] Highly recommended for resolving closely eluting compounds. |
| Chiral (Enantiomeric) Separation | Derivatized β-Cyclodextrin | Astec® CHIRALDEX®, Supelco® DEX™, Rt-βDEX | 30 m x 0.25 mm ID, 0.12-0.25 µm film | Necessary for separating stereoisomers.[8][11] Column selection may require screening. Derivatization of the hydroxyl group is often beneficial.[9] |
Detailed Experimental Protocol: GC-FID Analysis
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and separation goals.
1. Sample Preparation and Derivatization (Silylation)
-
Accurately weigh approximately 1-5 mg of the sample containing this compound into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) and vortex to dissolve the sample.
-
Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC injection.
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890 Series GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-88, 60 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent highly polar cyanopropyl column).
-
Carrier Gas: Helium or Hydrogen. Set to a constant flow rate (e.g., 1.0-1.5 mL/min for Helium).
-
Inlet:
-
Mode: Split (e.g., 50:1 split ratio).
-
Temperature: 250°C.
-
Liner: Deactivated split liner with glass wool.
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
(This program is a starting point and should be optimized for your specific separation needs.)
-
-
Detector (FID):
-
Temperature: 260°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen or Helium): 25 mL/min.
-
-
Injection Volume: 1 µL.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Incomplete derivatization of the hydroxyl group.- Active sites in the inlet liner or front of the column. | - Ensure complete derivatization by optimizing reaction time, temperature, and reagent excess.- Use a fresh, deactivated inlet liner.- Trim the first few centimeters of the column. |
| Poor Resolution | - Inappropriate GC column.- Sub-optimal oven temperature program. | - Switch to a more polar column (e.g., a highly polar cyanopropyl phase) for better separation from other FAMEs.- Optimize the temperature ramp rate; slower ramps often improve resolution. |
| Ghost Peaks | - Septum bleed.- Contamination from previous injections. | - Use a high-quality, low-bleed septum.- Bake out the column at the maximum recommended temperature.- Clean the inlet. |
| No Peaks or Very Small Peaks | - Injection problem.- Sample degradation.- Detector issue. | - Check syringe and ensure proper injection.- Verify sample concentration.- Confirm that the FID is lit and gas flows are correct. |
| Irreproducible Retention Times | - Leaks in the system.- Fluctuations in carrier gas flow or oven temperature. | - Perform a leak check of the GC system.- Ensure the carrier gas supply is stable and the oven temperature control is functioning correctly. |
Visual Workflow and Logic Diagrams
Caption: Workflow for selecting the appropriate GC column.
Caption: Troubleshooting logic for addressing peak tailing.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. marinelipids.ca [marinelipids.ca]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to the Quantification of Methyl 3-hydroxytridecanoate
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid molecules like Methyl 3-hydroxytridecanoate is crucial for various applications, from biomarker discovery to quality control in manufacturing. This guide provides a comparative overview of the primary analytical methods employed for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The selection of an appropriate quantification method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. This document presents a summary of validation parameters for these techniques, detailed experimental protocols, and a visual representation of a typical method validation workflow.
Comparative Analysis of Quantification Methods
The performance of each analytical technique is evaluated based on key validation parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The following tables summarize these metrics, derived from studies on fatty acid methyl esters (FAMEs) and other related compounds.
Table 1: Comparison of GC-MS Method Validation Parameters for FAME Quantification
| Parameter | Acceptance Criteria | Reported Values |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99[1] |
| Accuracy (%) | 98-102% | 86-117%[1] |
| Precision (RSD%) | < 5% | < 8%[1] |
| LOD | Analyte dependent | 0.78 mg L⁻¹[1] |
| LOQ | Analyte dependent | 2.5 mg L⁻¹[1] |
Table 2: Comparison of LC-MS Method Validation Parameters for FAME Quantification
| Parameter | Acceptance Criteria | Reported Values |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995[2] |
| Accuracy (Recovery %) | 80-120% | 81.7-110.9%[2] |
| Precision (Repeatability %) | < 15% | 0.2-1.3%[2] |
| LOD | Analyte dependent | 0.0001-0.0018% mass[2] |
| LOQ | Analyte dependent | 0.0004-0.0054% mass[2] |
Table 3: Comparison of ¹H-NMR Method Validation Parameters for Fatty Acid Quantification
| Parameter | Key Feature | Reported Performance |
| Linearity | Signal intensity proportional to concentration | Good agreement with GC methods[3] |
| Accuracy | Dependent on internal standard and signal resolution | Good agreement with GC analyses[3] |
| Precision | High | Not explicitly stated, but generally high for NMR |
| LOD | Lower sensitivity than MS methods | Method dependent |
| LOQ | Lower sensitivity than MS methods | Method dependent |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS, LC-MS, and ¹H-NMR.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs. For 3-hydroxy fatty acids, derivatization to their methyl esters is a common practice to improve volatility and chromatographic performance.
Sample Preparation (Derivatization):
-
Accurately weigh the sample containing the analyte.
-
If not already in methyl ester form, perform derivatization. A common method is base-catalyzed transesterification:
-
Add 2 mL of 0.5 M methanolic NaOH or KOH to the sample.[4]
-
Heat at 80-100°C for 10-20 minutes with occasional vortexing.[4]
-
Cool to room temperature.
-
For esterification of free acids, a common reagent is 14% Boron trifluoride in methanol (B129727) (BF₃-MeOH). Add 2 ml of BF₃/CH₃OH and heat at 100°C for 5 minutes.[5]
-
-
Add a suitable internal standard, such as a deuterated analog of the analyte or a structurally similar compound not present in the sample.
-
Extract the FAMEs with a non-polar solvent like hexane.
-
Wash the organic phase with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A capillary column suitable for FAME analysis, such as a BPX5 (30 m x 0.25 mm x 0.25 µm film) or similar.[6]
-
Injector: Split/splitless injector at 260°C.[6]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[6]
-
Oven Temperature Program: Start at 70°C, ramp to 130°C at 10°C/min, then to 230°C at 5°C/min, and finally to 310°C at 20°C/min with a final hold.[6]
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.[6]
-
Scan Range: m/z 45-450.[6]
-
Identification: The identification of this compound is based on its retention time and mass spectrum. A characteristic fragment ion for 3-hydroxy fatty acid methyl esters is observed at m/z 103.[7]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity and can often analyze compounds with minimal sample preparation, sometimes even without derivatization.
Sample Preparation:
-
For samples in a biological matrix, a protein precipitation step with a solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Add an appropriate internal standard.
-
Transfer to an LC vial for analysis.
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A C8 or C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).[8]
-
Mobile Phase: A binary gradient of water and methanol or acetonitrile, often with additives like formic acid or an ion-pairing agent like tributylamine (B1682462) to improve peak shape and ionization.[8][9]
-
Mass Spectrometer: An electrospray ionization (ESI) source, often operated in negative ion mode for fatty acids.[8]
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, providing high selectivity and sensitivity.
Quantification by Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR is a powerful quantitative technique that is non-destructive and does not typically require derivatization. Quantification is based on the principle that the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal.
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).[10]
-
Add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.
-
Transfer the solution to an NMR tube.
¹H-NMR Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay to ensure complete magnetization recovery for accurate integration.
-
Quantification: The concentration of this compound is determined by comparing the integral of a specific proton signal (e.g., the methyl ester protons) to the integral of a known signal from the internal standard.[11]
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of a quantification method.
Caption: Workflow for analytical method validation.
This guide provides a foundational comparison of common analytical techniques for the quantification of this compound. The choice of method should be tailored to the specific research or development needs, considering the trade-offs between sensitivity, sample throughput, and instrumentation requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aocs.org [aocs.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. magritek.com [magritek.com]
- 11. scispace.com [scispace.com]
A Comparative Analysis of Methyl 3-Hydroxytridecanoate and Other Bacterial Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bacterial lipidomics and its implications for drug development, 3-hydroxylated fatty acids (3-OH-FAs) are emerging as molecules of significant interest. These fatty acids are integral components of the lipopolysaccharide (LPS) of Gram-negative bacteria and have been identified as potent modulators of the host immune response. This guide provides a comparative analysis of Methyl 3-hydroxytridecanoate against other notable bacterial fatty acids, focusing on their antimicrobial and anti-inflammatory properties.
Antimicrobial Activity: A Comparative Overview
The antimicrobial efficacy of fatty acids is a critical area of investigation for the development of novel therapeutic agents. Here, we compare the activity of Tridecanoic acid methyl ester (TAME), a compound closely related to this compound, with other bacterial fatty acids.
| Fatty Acid/Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| Tridecanoic acid methyl ester (TAME) | Enterococcus faecalis | 375 | 750 | [1] |
| Salmonella enterica serovar Typhimurium | 375 | 750 | [1] | |
| Bacillus cereus | 750 | 1375 | [1] | |
| Lauric Acid (C12:0) | Staphylococcus aureus | 0.63 mM | - | [2] |
| Capric Acid (C10:0) | Streptococcus mutans | Broadly inhibitory | - | [3] |
| Myristic Acid (C14:0) | Oral Bacteria | - | - | [3] |
Note: Data for this compound was not directly available and is represented by the closely related Tridecanoic acid methyl ester (TAME).
Anti-Inflammatory and Immunomodulatory Effects
Bacterial fatty acids, particularly 3-OH-FAs, are recognized by the host's innate immune system, primarily through Toll-like receptor 4 (TLR4), initiating a signaling cascade that can lead to an inflammatory response. Understanding how different 3-OH-FAs modulate this pathway is crucial for developing therapeutics that can either dampen or potentiate the immune response as needed.
Signaling Pathway Modulation
The canonical signaling pathway initiated by the recognition of bacterial lipopolysaccharide (LPS), which contains 3-OH-FAs, by the TLR4-MD2 complex is a cornerstone of the innate immune response. This interaction triggers a downstream cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.
The differential effects of various 3-OH-FAs on this pathway are an active area of research. It is hypothesized that variations in acyl chain length can lead to conformational changes in the TLR4/MD2 complex, resulting in biased signaling that may favor either pro- or anti-inflammatory outcomes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
1. Preparation of Bacterial Inoculum:
-
From a pure overnight culture, select 3-4 colonies and suspend them in a saline solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.
2. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the fatty acid in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
3. Inoculation:
-
Within 15 minutes of standardization, dilute the bacterial inoculum to a final concentration of 5 × 10⁵ CFU/mL in each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
4. Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
5. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Macrophage Inflammatory Assay for Cytokine Profiling
This assay measures the production of pro- and anti-inflammatory cytokines by macrophages in response to stimulation.
1. Cell Culture and Stimulation:
-
Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) under standard conditions.
-
Seed the cells in a 96-well plate at a density of 0.1 million cells/well.
-
Stimulate the cells with LPS (a known TLR4 agonist) and co-incubate with different concentrations of the test fatty acids.
2. Supernatant Collection:
-
After a 24-hour incubation period, collect the cell culture supernatant.
3. Cytokine Measurement by ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-10) overnight at 4°C.[4][5]
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP).
-
Finally, add a TMB substrate solution to develop the color, and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm using an ELISA plate reader.[4][5]
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
This compound and other bacterial 3-hydroxy fatty acids represent a promising class of molecules with significant potential in drug development. Their ability to modulate the innate immune system, coupled with their inherent antimicrobial properties, makes them attractive candidates for further investigation. The comparative data presented in this guide, while highlighting the need for more direct research on this compound, provides a valuable framework for researchers and drug development professionals. Future studies should focus on elucidating the precise structure-activity relationships of these molecules to unlock their full therapeutic potential.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 5. bowdish.ca [bowdish.ca]
A Comparative Analysis of Methyl 3-hydroxytridecanoate Production Potential Across Bacterial Strains
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pseudomonas species, particularly Pseudomonas aeruginosa and Pseudomonas putida, emerge as the most promising candidates for producing PHAs containing 3-hydroxytridecanoate monomers. Their well-established ability to produce medium-chain-length (mcl)-PHAs and incorporate a variety of monomers based on the provided carbon source is a key indicator. In contrast, Bacillus and Rhodococcus species are primarily known for producing short-chain-length (scl)-PHAs and are less likely to synthesize PHAs with a C13 monomer.
Comparative Analysis of Bacterial Genera
The potential for different bacterial genera to produce 3-hydroxytridecanoate is summarized in the table below. It is important to note that the production of Methyl 3-hydroxytridecanoate is achieved through the methanolysis of the PHA polymer containing 3-hydroxytridecanoate monomers.
| Bacterial Genus | Primary PHA Type | Evidence for 3-hydroxytridecanoate Production | Key Characteristics |
| Pseudomonas | Medium-chain-length (mcl)-PHA | High Potential: Studies show incorporation of various odd-chain 3-hydroxyalkanoates when fed corresponding fatty acids. For instance, P. aeruginosa ATCC 27853 has been shown to produce 3-hydroxyalkanoates up to C17.[1] It is therefore highly probable that feeding with tridecanoic acid would result in the production of 3-hydroxytridecanoate. | Known for metabolic versatility and the ability to utilize a wide range of carbon sources to produce mcl-PHAs with diverse monomer compositions. |
| Bacillus | Short-chain-length (scl)-PHA | Low Potential: Primarily produce poly(3-hydroxybutyrate) (PHB) and its copolymers with 3-hydroxyvalerate (B1259860) (PHBV). No evidence found for the incorporation of medium or long-chain 3-hydroxyalkanoates. | Generally recognized as safe (GRAS) status for some species is advantageous for certain applications. |
| Rhodococcus | Primarily scl-PHA and Triacylglycerols (TAGs) | Low to No Potential: Known to produce scl-PHAs and accumulate significant amounts of TAGs. While their overall fatty acid profile can include longer chains, there is no evidence of 3-hydroxytridecanoate incorporation into PHAs. | Possess robust metabolic pathways for the degradation of a wide range of compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible production and analysis of this compound. The following protocols are based on established methods for PHA extraction and analysis.
PHA Extraction from Bacterial Biomass
Two common methods for extracting PHA from bacterial cells are solvent extraction and sodium hypochlorite (B82951) digestion.
-
Solvent Extraction with Chloroform (B151607):
-
Harvest bacterial cells by centrifugation and lyophilize to obtain dry cell weight.
-
Suspend the dried biomass in chloroform.
-
Heat the suspension in a sealed container (e.g., in a Soxhlet apparatus or a reflux setup) to facilitate extraction.
-
After extraction, filter the mixture to remove cell debris.
-
Precipitate the PHA from the chloroform solution by adding a non-solvent such as cold ethanol (B145695) or methanol (B129727).
-
Collect the precipitated PHA by filtration or centrifugation and dry under vacuum.
-
-
Sodium Hypochlorite Digestion:
-
Harvest and wash the bacterial cells.
-
Resuspend the cell pellet in a sodium hypochlorite solution.
-
Incubate the suspension to digest the non-PHA cellular material. The incubation time and temperature may need optimization.[2][3][4][5]
-
Centrifuge the mixture to pellet the PHA granules.
-
Wash the PHA pellet repeatedly with water, followed by ethanol and/or methanol to remove residual cellular debris and hypochlorite.
-
Dry the purified PHA under vacuum.
-
Analysis of PHA Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
To determine the presence and quantity of this compound, the extracted PHA polymer must be subjected to methanolysis followed by GC-MS analysis.
-
Methanolysis of PHA:
-
Place a known amount of dried PHA (or lyophilized whole cells) in a screw-capped glass tube.
-
Add a solution of methanol containing sulfuric acid (e.g., 15% v/v) and chloroform.[6]
-
Seal the tube tightly and heat at 100°C for a specified period (e.g., 140 minutes) to depolymerize the PHA and convert the 3-hydroxyalkanoate monomers into their corresponding methyl esters.[6][7]
-
Cool the tube and add water to create a two-phase system.
-
Vortex the mixture and allow the phases to separate. The methyl esters will be in the lower chloroform phase.
-
-
GC-MS Analysis:
-
Carefully transfer the chloroform phase to a GC vial.
-
Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column.
-
The different methyl 3-hydroxyalkanoates will be separated based on their volatility and detected by the mass spectrometer.
-
Identification of this compound is achieved by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantification can be performed by creating a calibration curve with known concentrations of the standard.[6][8]
-
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the production and analysis of this compound.
Caption: Simplified biosynthesis pathway of PHA from an external fatty acid source in Pseudomonas.
Conclusion
While direct evidence for high-yield production of this compound from specific bacterial strains is still an area for further research, the existing literature strongly points towards Pseudomonas species as the most promising candidates. Their ability to incorporate odd-chain fatty acids into mcl-PHAs provides a clear pathway for the targeted synthesis of 3-hydroxytridecanoate-containing polymers. The experimental protocols outlined in this guide provide a robust framework for researchers to explore this potential and quantify the production of this compound. Future studies focusing on optimizing fermentation conditions with tridecanoic acid as a feedstock for various Pseudomonas strains are warranted to unlock the full potential of microbial production of this valuable compound.
References
- 1. Biosynthesis and structural characterization of polyhydroxyalkanoates produced by Pseudomonas aeruginosa ATCC 27853 from long odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of the Polyhydroxyalkanoates Recovery from Mixed Microbial Cultures Using Sodium Hypochlorite Pre-Treatment Coupled with Solvent Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
Establishing a Reference Standard for Methyl 3-hydroxytridecanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison to support the establishment of Methyl 3-hydroxytridecanoate as a chemical reference standard. It includes detailed physicochemical properties, comparative analytical data against a relevant alternative, and standardized experimental protocols. The information presented is intended to assist researchers in accurately identifying and quantifying this compound in various matrices.
Physicochemical Properties
This compound is a hydroxylated fatty acid methyl ester.[1][2] Its fundamental properties are summarized in the table below, providing a baseline for its characterization.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 3-HYDROXY C13:0 METHYL ESTER, Tridecanoic acid, 3-hydroxy-, methyl ester | [2] |
| CAS Number | 150024-70-7 | [1][2] |
| Molecular Formula | C₁₄H₂₈O₃ | [1][3] |
| Molecular Weight | 244.37 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Boiling Point (Predicted) | 343.6 ± 15.0 °C | [1][2] |
| Density (Predicted) | 0.936 ± 0.06 g/cm³ | [1][2] |
| Solubility | Soluble in Chloroform, Ether, Methanol (B129727), DMSO | [2][4][5] |
| Storage Conditions | -20°C, under desiccating conditions | [2][6] |
Commercial sources typically offer this compound with a purity of ≥98% or >98%.[1][3][4][6]
Comparative Analysis: this compound vs. Methyl 3-hydroxytetradecanoate (B1260086)
For the purpose of establishing a reference standard, it is crucial to compare the target compound with a structurally similar alternative that might be used as an internal standard or could potentially interfere with analysis. Methyl 3-hydroxytetradecanoate, another 3-hydroxy fatty acid methyl ester, serves as a suitable comparator.
| Feature | This compound | Methyl 3-hydroxytetradecanoate |
| Molecular Formula | C₁₄H₂₈O₃ | C₁₅H₃₀O₃[6][7][8] |
| Molecular Weight | 244.37 g/mol | 258.4 g/mol [5][6] |
| Purity (Typical) | >98%[3][4] | >98%[6][9] |
| Key Mass Spec Fragment (m/z) | 103[10] | 103[11] |
The primary distinction for analytical separation and identification lies in the difference in molecular weight and the resulting chromatographic retention times.
Experimental Protocols
Accurate characterization of this compound relies on standardized analytical methodologies. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as a guideline.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for the analysis of fatty acid methyl esters due to its high sensitivity and specificity.[12]
a. Sample Preparation (Derivatization): The analysis of 3-hydroxy fatty acids by GC-MS requires their conversion to more volatile and less polar forms.[10] This is typically achieved through esterification.
-
Acid-Catalyzed Esterification:
-
For samples containing free fatty acids, add 2 mL of 14% Boron trifluoride (BF₃) in methanol to the sample.[12]
-
Cap the reaction tube and heat at 80-100°C for 10-20 minutes.[12]
-
Cool the tube to room temperature.
-
Add 1 mL of a saturated NaCl solution and 2 mL of hexane (B92381).[12]
-
Vortex vigorously for 1 minute and centrifuge at a low speed to separate the layers.[12]
-
The upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) is collected for GC-MS analysis.[13]
-
b. GC-MS Instrumentation and Parameters: The following are general starting parameters that may require optimization based on the specific instrument and sample matrix.[13]
| Parameter | Recommended Setting |
| GC Column | Polar wax column (e.g., Omegawax, Carbowax) or DB-5[13][14] |
| Injection Volume | 1-2 µL |
| Injection Temperature | 225°C[14] |
| Oven Program | Initial temperature of 70°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.[15] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[15] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV.[15] |
| Mass Scan Range | m/z 40-550[15] |
c. Data Analysis: Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard.[10] A characteristic and often base peak fragment for 3-hydroxy fatty acid methyl esters is observed at a mass-to-charge ratio (m/z) of 103, resulting from the cleavage between the C3 and C4 carbons.[10][11]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The following protocol is adapted from general procedures for fatty acid methyl esters.[16]
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound standard in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[16]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[16][17]
b. NMR Instrumentation and Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[16]
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.[16]
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.[16]
c. Expected Chemical Shifts (¹H NMR, adapted from similar FAMEs):
| Chemical Shift (δ) ppm (approx.) | Multiplicity | Assignment |
| ~3.67 | Singlet | Methoxy group (-OCH₃) |
| ~2.30 | Triplet | Methylene group α to carbonyl (-CH₂-COO) |
| ~1.62 | Multiplet | Methylene group β to carbonyl (-CH₂-C-COO) |
| ~1.26 | Broad Singlet | Methylene groups in the chain (-(CH₂)ₙ-) |
| ~0.88 | Triplet | Terminal methyl group (-CH₃) |
| (Note: The presence of the hydroxyl group at the C3 position will cause additional splitting and a downfield shift for the adjacent protons compared to an unsubstituted FAME like methyl tridecanoate.) |
Visualizations
GC-MS Analysis Workflow
Caption: Workflow for the analysis of this compound using GC-MS.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathway of this compound in EI-MS.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound CAS#: 150024-70-7 [amp.chemicalbook.com]
- 3. This compound - CD Biosynsis [biosynsis.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Methyl 3-hydroxytetradecanoate, 3-Hydroxy fatty acid methyl ester (CAS 55682-83-2) | Abcam [abcam.com]
- 7. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 8. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 9. larodan.com [larodan.com]
- 10. 3-Hydroxy-12-methyltridecanoic Acid|CAS 73292-32-7 [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS): implications for bioaerosol detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Accurate and Precise Measurement of Methyl 3-hydroxytridecanoate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid mediators like Methyl 3-hydroxytridecanoate is paramount for reliable and reproducible results. This guide provides an objective comparison of the primary analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), and discusses Liquid Chromatography-Mass Spectrometry (LC-MS) as a viable alternative. The information presented is supported by experimental data from various studies to aid in selecting the most appropriate method for your research needs.
Overview of Analytical Techniques
The measurement of this compound, a fatty acid methyl ester (FAME), is most commonly and robustly achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers excellent chromatographic separation and sensitive detection. An alternative approach, Liquid Chromatography-Mass Spectrometry (LC-MS), is also utilized for the analysis of fatty acids and their esters, often with modifications to enhance sensitivity.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of GC-MS for the analysis of 3-hydroxy fatty acid methyl esters, which are representative of the performance expected for this compound.
Table 1: Performance Characteristics of GC-MS for 3-Hydroxy Fatty Acid Methyl Ester Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 90 - 110% | Typically 80 - 120% |
| Precision (RSD%) | ||
| - Intra-day | < 10% | < 15% |
| - Inter-day | < 15% | < 15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Method-dependent |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Method-dependent |
Table 2: Example of Reported Precision for a GC-MS Assay of 3-Hydroxy Fatty Acids [1]
| Concentration Level | Coefficient of Variation (CV%) |
| 30 µmol/L | 1.0 – 10.5% |
| 0.3 µmol/L | 3.3 – 13.3% |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of this compound using GC-MS.
Experimental Protocol 1: GC-MS Analysis of this compound
This protocol outlines the sample preparation and instrumental parameters for the quantitative analysis of this compound.
1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Since this compound is already a methyl ester, if the sample contains the free acid (3-hydroxytridecanoic acid) or its glycerides, a derivatization step is necessary.
-
Base-Catalyzed Transesterification:
-
Accurately weigh 20-50 mg of the lipid sample into a screw-cap test tube.
-
If using an internal standard, add a known amount of a suitable standard (e.g., a deuterated analog or a C17 3-hydroxy fatty acid).
-
Add 2 mL of 0.5 M methanolic NaOH or KOH.
-
Cap the tube tightly and heat at 80-100°C for 10-20 minutes, with occasional vortexing.
-
Cool the tube to room temperature.
-
-
Acid-Catalyzed Esterification (if free fatty acids are present):
-
Following the base-catalyzed step, add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Cap the tube and heat at 80-100°C for 10-20 minutes.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381) to the cooled reaction mixture.
-
Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
-
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 5890 series II system (or equivalent).
-
Column: HP-5MS capillary column (or equivalent).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at 3.8°C/min.
-
Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.[1]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of 3-hydroxy fatty acid methyl esters. A common characteristic ion fragment for 3-hydroxy FAMEs is at m/z 103.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Diagram 2: Logical Relationship for Quantitative Analysis
Caption: Logic for quantification using an internal standard calibration method.
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is the more established technique for FAME analysis, LC-MS offers several potential advantages, particularly for complex biological samples.
-
No Derivatization Required for Free Acids: LC-MS can directly analyze free fatty acids without the need for derivatization, which can save time and reduce potential sample loss or alteration.
-
Milder Ionization: Techniques like electrospray ionization (ESI) are "softer" than electron impact (EI) and can often keep the parent molecule intact, which can be advantageous for structural confirmation.
-
Suitability for Less Volatile Analytes: LC-MS is well-suited for a broader range of molecules, including those that are not easily volatilized for GC analysis.
However, challenges with LC-MS for fatty acid analysis include potentially lower chromatographic resolution for isomeric species compared to capillary GC and the need for careful method development to achieve high sensitivity. Often, derivatization is still employed in LC-MS to enhance ionization efficiency and improve sensitivity.
Conclusion
For the accurate and precise measurement of this compound, GC-MS is a well-validated and reliable method. It provides excellent separation and sensitivity, with established protocols for sample preparation and analysis. The use of an internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. While LC-MS presents a viable alternative , particularly when analyzing the free acid form or when dealing with complex matrices where derivatization is problematic, GC-MS remains the more common and thoroughly documented approach for this class of compounds. The choice of method should be guided by the specific requirements of the study, including the sample matrix, the need for high throughput, and the available instrumentation.
References
Safety Operating Guide
Proper Disposal of Methyl 3-hydroxytridecanoate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3-hydroxytridecanoate, ensuring compliance with standard laboratory safety protocols. The following procedures are intended for researchers, scientists, and drug development professionals.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is designated as Water Hazard Class 1, indicating it is slightly hazardous to aquatic life. Therefore, appropriate disposal methods must be followed to minimize environmental impact.
Safety and Handling Summary
The following table summarizes the key safety ratings for this compound.
| Hazard Classification | Rating | Description |
| Health Hazard | 0 | No significant health risk. |
| Flammability | 0 | Not flammable. |
| Reactivity | 0 | Stable, not reactive under normal conditions. |
| Water Hazard Class | 1 | Slightly hazardous for water. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. For Liquid this compound:
-
Small Quantities (up to 100 mL):
-
Ensure the sink for disposal is connected to a sanitary sewer system.
-
Turn on the cold water tap to a steady flow.
-
Slowly pour the this compound down the drain.
-
Continue to run copious amounts of water for at least one minute to ensure the chemical is well-diluted and flushed from the plumbing.
-
-
Large Quantities (over 100 mL):
-
Do not dispose of large quantities down the drain.
-
Collect the waste in a designated, properly labeled container for chemical waste. The label should include the chemical name and the words "Non-hazardous waste".
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and disposal.
-
3. For Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
The solvent rinsate should be collected and disposed of as chemical waste, following your institution's guidelines for solvent waste.
-
Alternatively, if using water for rinsing, the rinsate can be disposed of down the drain with copious amounts of water.
-
Once the container is clean and dry, deface or remove the original label.
-
The clean, de-labeled container can be disposed of in the regular trash or recycled according to your facility's procedures.
4. Spills:
-
In case of a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a sealed container for disposal.
-
Dispose of the sealed container as non-hazardous solid waste.
-
Clean the spill area with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: These guidelines are for informational purposes only. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
Essential Safety and Logistical Information for Handling Methyl 3-hydroxytridecanoate
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl 3-hydroxytridecanoate. The following procedures are based on available safety data and standard laboratory best practices.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-hydroxy-tridecanoic acid, methyl ester
-
CAS Number: 150024-70-7
Hazard Assessment
According to the Safety Data Sheet from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. It is not associated with any GHS hazard pictograms, signal words, or hazard statements[1]. The product is generally not expected to cause skin irritation[1]. However, as with any chemical substance, direct contact and ingestion should be avoided by following standard laboratory safety protocols.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of appropriate personal protective equipment is mandatory to ensure personal safety and maintain good laboratory practice. The minimum required PPE for handling this compound is outlined below. For tasks with a higher risk of splashing or aerosol generation, enhanced PPE is recommended.
| Level of Protection | Task | Eyes/Face | Hands | Body | Respiratory |
| Minimum | Standard laboratory operations involving small quantities (e.g., weighing, preparing solutions). | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Enhanced | Operations with a potential for splashing or aerosol generation (e.g., heating, vortexing, sonicating). | Chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended if working outside a fume hood |
| Spill Cleanup | Cleaning up spills of the substance. | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Chemical-resistant apron over a laboratory coat | Recommended, especially for large spills or in poorly ventilated areas |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
When possible, handle the chemical in a fume hood to minimize inhalation exposure, especially if heating or creating aerosols.
2. Weighing and Aliquoting:
-
Don the minimum required PPE as specified in the table above.
-
Use a chemical-resistant spatula for transferring the solid.
-
Weigh the desired amount of this compound in a tared container.
-
If preparing a stock solution, slowly add the compound to the solvent to avoid splashing.
3. Experimental Procedures:
-
Keep containers with this compound closed when not in use.
-
Avoid direct contact with skin and eyes. If contact occurs, rinse the affected area thoroughly with water[1].
-
If heating the substance, do so in a well-ventilated area or a fume hood.
-
Label all containers clearly with the chemical name and any relevant hazard information.
4. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental protection and workplace safety. The following steps should be followed for the disposal of this compound and its containers.
1. Waste Segregation:
-
Dispose of unused this compound and any solutions containing it as chemical waste.
-
Do not pour down the drain or mix with general laboratory waste.
2. Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The waste container should be made of a material compatible with the chemical.
3. Contaminated Materials:
-
Dispose of any materials that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, as contaminated waste.
-
Place these materials in a designated, sealed waste bag or container.
4. Final Disposal:
-
Follow your institution's and local regulations for the disposal of chemical waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Visual Guides
The following diagrams illustrate the workflow for handling this compound and the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
